molecular formula C28H31BrN2O2 B195091 Darifenacin Hydrobromide CAS No. 133099-07-7

Darifenacin Hydrobromide

Cat. No.: B195091
CAS No.: 133099-07-7
M. Wt: 507.5 g/mol
InChI Key: UQAVIASOPREUIT-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darifenacin hydrobromide is the hydrobromide salt of darifenacin. A selective antagonist for the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions, it is used in the management of urinary incontinence. It has a role as a muscarinic antagonist. It contains a darifenacin.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and is indicated for urgency urinary incontinence and overactive bladder.
Darifenacin (Enablex™ , Novartis) is a medication used to treat urinary incontinence. Darifenacin works by blocking the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions. It thereby decreases the urgency to urinate. It should not be used in people with urinary retention. It is not known whether this selectivity for the M3 receptor translates into any clinical advantage when treating symptoms of overactive bladder syndrome.
See also: Darifenacin (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046780
Record name Darifenacin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133099-07-7
Record name Darifenacin hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darifenacin hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darifenacin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARIFENACIN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Darifenacin Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin Hydrobromide, marketed under trade names such as Enablex® and Emselex®, is a potent and selective muscarinic M3 receptor antagonist.[1] It is primarily indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[2][3] The prevalence of OAB increases with age, making it a significant area of therapeutic intervention. Darifenacin's efficacy stems from its targeted action on the M3 receptors, which are the primary mediators of bladder muscle contraction.[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound.

Mechanism of Action

Darifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a markedly higher affinity for the M3 subtype compared to M1, M2, M4, and M5.[5][6][7] Muscarinic receptors are involved in a variety of cholinergic functions, including the contraction of smooth muscle in the urinary bladder.[5] The M3 receptors are the predominant subtype responsible for mediating these contractions.[4] By selectively blocking these receptors, darifenacin reduces involuntary contractions of the detrusor muscle, thereby increasing bladder capacity and diminishing the symptoms of OAB.

The selectivity of darifenacin for the M3 receptor is a key feature, as this may contribute to a more favorable side-effect profile compared to non-selective antimuscarinic agents.[1][7] Blockade of M1 receptors is associated with cognitive side effects, while M2 receptor antagonism can lead to cardiac effects. Darifenacin's lower affinity for these subtypes suggests a reduced potential for such adverse events.[1][7]

M3 Muscarinic Receptor Signaling Pathway

The binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to smooth muscle contraction. Darifenacin, as an antagonist, blocks this initial step.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine ACh->M3R Binds to Darifenacin Darifenacin Darifenacin->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and Site of Darifenacin Action.

Synthesis of this compound

The chemical name for darifenacin is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide. Its hydrobromide salt is the active pharmaceutical ingredient. Several synthetic routes have been described in the literature, with a common pathway involving the N-alkylation of a chiral pyrrolidine derivative.

Representative Synthesis Workflow

A general workflow for the synthesis of this compound is outlined below. This involves the reaction of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran, followed by conversion to the hydrobromide salt.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction N-Alkylation cluster_workup Work-up and Purification cluster_salt_formation Salt Formation Reactant1 (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine Alkylation Reaction under reflux Reactant1->Alkylation Reactant2 5-(2-bromoethyl)-2,3-dihydrobenzofuran Reactant2->Alkylation Base Base (e.g., K₂CO₃) Base->Alkylation Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Alkylation Filtration Filtration Alkylation->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Column Chromatography (optional) Concentration->Purification Darifenacin_base Darifenacin (free base) Concentration->Darifenacin_base Purification->Darifenacin_base Dissolution Dissolve in Solvent (e.g., Acetone) Darifenacin_base->Dissolution HBr_add Add Hydrobromic Acid (HBr) Dissolution->HBr_add Crystallization Crystallization/Precipitation HBr_add->Crystallization Final_product This compound Crystallization->Final_product

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, compiled from various sources.

Step 1: N-Alkylation

  • To a reaction vessel, add (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1 equivalent), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1-1.2 equivalents), and anhydrous potassium carbonate (2-3 equivalents) in acetonitrile.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation of Darifenacin Free Base

  • Filter the cooled reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude residue can be purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol, to yield pure darifenacin free base.

Step 3: Formation of this compound

  • Dissolve the purified darifenacin free base in acetone.

  • To this solution, add a 48% aqueous solution of hydrobromic acid dropwise with stirring.

  • Continue stirring at room temperature or below to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold acetone, and dry under vacuum to obtain this compound.

Muscarinic Receptor Binding Affinity Assay

The following protocol outlines a radioligand competition binding assay to determine the affinity of darifenacin for muscarinic receptor subtypes, typically performed using Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant M1, M2, M3, M4, or M5 receptors.

Materials:

  • CHO cell membranes expressing the desired muscarinic receptor subtype.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Competition ligand: Darifenacin.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare serial dilutions of darifenacin in the binding buffer.

  • In a 96-well plate, add the CHO cell membranes, a fixed concentration of [³H]-NMS, and the various concentrations of darifenacin.

  • For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., atropine) is used instead of darifenacin.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • The data are then analyzed to determine the IC₅₀ value of darifenacin, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Membranes CHO Cell Membranes (with M3 Receptors) Incubate Combine and Incubate to Equilibrium Membranes->Incubate Radioligand [³H]-NMS (Radioligand) Radioligand->Incubate Competitor Darifenacin (Serial Dilutions) Competitor->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash with Cold Buffer Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail & Count Radioactivity Drying->Scintillation Plotting Plot % Inhibition vs. [Darifenacin] Scintillation->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

Preclinical pharmacological profile of Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Pharmacological Profile of Darifenacin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3][4] The therapeutic rationale for its use in OAB is based on the predominant role of the M3 muscarinic receptor subtype in mediating the contraction of the detrusor smooth muscle of the urinary bladder.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of darifenacin, detailing its mechanism of action, receptor binding affinity and selectivity, and its effects in in vitro and in vivo models. The data presented herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical attributes of this M3 selective antagonist.

Mechanism of Action

Darifenacin exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors.[1] Specifically, it exhibits a high degree of selectivity for the M3 receptor subtype, which is the primary receptor mediating involuntary bladder contractions characteristic of OAB.[2][3][4][5] Acetylcholine released from parasympathetic nerve terminals in the bladder wall binds to M3 receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, darifenacin reduces the urgency and frequency of urination.[1][2]

cluster_Neuron Parasympathetic Neuron cluster_Muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Leads to Darifenacin Darifenacin Darifenacin->M3 Blocks start Start prep Prepare CHO Cell Membranes with Receptors start->prep incubate Incubate Membranes with Radioligand and Darifenacin prep->incubate separate Separate Bound and Free Ligand via Filtration incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki Values quantify->analyze end End analyze->end Darifenacin Darifenacin M3 M3 Receptor (Bladder, Glands) Darifenacin->M3 High Affinity (pKi = 9.1) M1 M1 Receptor (CNS, Salivary Glands) Darifenacin->M1 Lower Affinity (pKi = 8.2) M2 M2 Receptor (Heart) Darifenacin->M2 Lower Affinity (pKi = 7.4) M4 M4 Receptor (CNS) Darifenacin->M4 Lower Affinity (pKi = 7.3) M5 M5 Receptor (CNS) Darifenacin->M5 Lower Affinity (pKi = 8.0)

References

Darifenacin Hydrobromide: A Technical Guide to its Muscarinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Darifenacin Hydrobromide for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Darifenacin is a selective M3 muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB).[1][2][3] Its clinical efficacy is rooted in its higher affinity for the M3 receptors, which are predominantly responsible for detrusor muscle contraction in the bladder, as compared to other muscarinic receptor subtypes distributed throughout the body.[1][3] This selectivity profile is critical for minimizing common antimuscarinic side effects such as dry mouth, constipation, and cognitive impairment, which are associated with the blockade of M1 and M2 receptors.[1][4][5]

Quantitative Binding Affinity Data

The binding affinity of darifenacin for the human recombinant muscarinic receptor subtypes has been quantified through radioligand binding assays. The data, presented in terms of pKi (the negative logarithm of the inhibition constant, Ki), clearly demonstrates darifenacin's selectivity for the M3 receptor. A higher pKi value indicates a stronger binding affinity.

Muscarinic Receptor SubtypepKi[2]Selectivity Ratio (relative to M3)
M1 8.2 (± 0.04)~8-fold lower than M3
M2 7.4 (± 0.1)~50-fold lower than M3
M3 9.1 (± 0.1)-
M4 7.3 (± 0.1)~63-fold lower than M3
M5 8.0 (± 0.1)~12.5-fold lower than M3

Note: Selectivity ratios are calculated from the pKi values and represent the fold-difference in affinity of darifenacin for the M3 receptor compared to the other subtypes. Some studies have reported up to a 59-fold selectivity for M3 receptors over other subtypes.[4][5] Another source reports a pKi of 8.9 for the M3 muscarinic receptor.[6][7]

Experimental Protocols

The determination of darifenacin's binding affinity for muscarinic receptors is typically achieved through competitive radioligand binding assays. The following is a detailed methodology synthesized from cited experimental protocols.[2][8][9][10]

Cell Culture and Membrane Preparation
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are utilized.[2]

  • Culturing: Cells are cultured in appropriate media and conditions to ensure robust receptor expression.

  • Membrane Preparation:

    • Cells are harvested and homogenized in a cold buffer solution.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes containing the muscarinic receptors.

    • The membrane pellet is washed and resuspended in a suitable buffer for use in the binding assay.

Radioligand Binding Assay
  • Radioligand: [N-methyl-3H]-scopolamine ([³H]NMS), a non-selective muscarinic receptor antagonist, is commonly used as the radioligand.[2][10]

  • Assay Buffer: The binding assay is typically conducted in a HEPES buffer (20 mM, pH 7.4).[2]

  • Competition Binding:

    • A constant concentration of the radioligand ([³H]NMS, typically 0.1-0.4 nM) is incubated with the prepared cell membranes.[2]

    • Increasing concentrations of unlabeled darifenacin (the "competitor") are added to the incubation mixture across a range of 12 concentrations.[2]

    • The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 20°C).[2]

  • Determination of Non-Specific Binding: To differentiate between specific binding to muscarinic receptors and non-specific binding to other components, a parallel set of experiments is conducted in the presence of a high concentration (e.g., 1 µM) of a non-labeled, potent muscarinic antagonist like atropine.[2]

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any remaining unbound ligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

Data Analysis
  • IC50 Determination: The data from the competition binding experiments are used to generate a dose-response curve, from which the concentration of darifenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Ki Calculation: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_preparation 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis CHO_cells CHO-K1 Cells Expressing Human Muscarinic Receptors (M1-M5) Membrane_prep Cell Membrane Preparation CHO_cells->Membrane_prep Incubation Incubation of Membranes with: - [3H]NMS (Radioligand) - Darifenacin (Competitor) Membrane_prep->Incubation Non_specific Parallel Incubation with: - [3H]NMS - Atropine (for Non-Specific Binding) Membrane_prep->Non_specific Filtration Rapid Filtration Incubation->Filtration Non_specific->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting IC50 Determine IC50 from Dose-Response Curve Counting->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff

Caption: Workflow of a competitive radioligand binding assay.

M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to Darifenacin Darifenacin Darifenacin->M3R Antagonizes

Caption: M3 receptor signaling cascade in bladder smooth muscle.

References

The Structural Ballet of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of Darifenacin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin, a potent and selective muscarinic M3 receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). Its clinical efficacy is intrinsically linked to its unique chemical architecture, which dictates its high affinity for the M3 receptor subtype over other muscarinic receptors. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Darifenacin and its analogs. By dissecting the molecular features essential for M3 selectivity and antagonistic activity, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge to design novel, even more selective, and potent muscarinic receptor modulators. This guide delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways governed by M3 receptor antagonism, offering a roadmap for future drug discovery endeavors in this critical therapeutic area.

Introduction: The Significance of M3 Receptor Selectivity

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The primary pathophysiological mechanism involves involuntary contractions of the detrusor muscle in the bladder, which is predominantly mediated by the M3 muscarinic acetylcholine receptor.[1][2] While non-selective muscarinic antagonists can offer symptomatic relief, they often come with a constellation of side effects such as dry mouth, constipation, and blurred vision, stemming from the blockade of other muscarinic receptor subtypes (M1, M2, M4, M5) distributed throughout the body.[1]

Darifenacin emerged as a significant therapeutic advancement due to its notable selectivity for the M3 receptor.[3][4] This selectivity profile promises a more targeted therapeutic action with a potentially reduced side-effect burden. Understanding the SAR of Darifenacin is, therefore, paramount for the rational design of next-generation M3-selective antagonists with improved therapeutic indices.

The Molecular Architecture of Darifenacin

Darifenacin, chemically (S)-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide, is a chiral molecule with several key structural features that contribute to its pharmacological profile:

  • Diphenylacetamide Moiety: This bulky, lipophilic group is crucial for high-affinity binding to the muscarinic receptor.

  • Pyrrolidine Ring: This nitrogen-containing heterocycle serves as a central scaffold, with the stereochemistry at the 3-position being critical for optimal receptor interaction.

  • Ethyl Linker: This two-carbon chain connects the pyrrolidine ring to the dihydrobenzofuran group, providing the appropriate spatial orientation for binding.

  • 2,3-Dihydrobenzofuran Group: This bicyclic ether moiety contributes to the overall lipophilicity and may engage in specific interactions within the receptor binding pocket.

Quantitative Structure-Activity Relationship (SAR) Analysis

Binding Affinity Profile of Darifenacin

The selectivity of Darifenacin is quantitatively demonstrated by its binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) for the five human muscarinic receptor subtypes (M1-M5). Higher pKi values indicate stronger binding affinity.

CompoundpKi (M1)pKi (M2)pKi (M3)pKi (M4)pKi (M5)M3/M1 SelectivityM3/M2 Selectivity
Darifenacin 8.27.49.17.38.0~8-fold~50-fold
Oxybutynin8.77.88.98.07.4~1.6-fold~12.6-fold
Tolterodine8.88.08.57.77.7~0.5-fold~3.2-fold

Data compiled from various sources.[5][6] Selectivity is expressed as the ratio of Ki values.

As the table illustrates, Darifenacin exhibits a significantly higher affinity for the M3 receptor compared to the M2 receptor, which is implicated in cardiac function. This M3/M2 selectivity is a key differentiator from less selective agents like oxybutynin and tolterodine.

Inferred SAR of Darifenacin Analogs

Based on the SAR of other pyrrolidine-based and diphenylacetamide muscarinic antagonists, the following relationships can be inferred for potential Darifenacin analogs:

  • Diphenylacetamide Moiety:

    • Aromatic Substitution: Introduction of electron-withdrawing groups on the phenyl rings can influence selectivity. For instance, in related series, para-substitution with electron-withdrawing groups has been shown to enhance M1 selectivity, suggesting that similar modifications on the diphenyl groups of Darifenacin could modulate its M1/M3 profile.[7]

    • Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems is likely to have a profound impact on both affinity and selectivity, depending on the size, electronics, and hydrogen-bonding capacity of the new ring system.

  • Pyrrolidine Ring:

    • Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine ring is crucial for Darifenacin's activity. The corresponding (R)-enantiomer is significantly less potent.

    • N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is critical. The 2-(2,3-dihydrobenzofuran-5-yl)ethyl group in Darifenacin appears to be optimal for M3 affinity. Modifications to the linker length or the nature of the aromatic group will likely alter the binding profile. For example, increasing the length of the alkyl chain in related α-pyrrolidino ketones has been shown to enhance muscarinic receptor affinity.[8]

  • 2,3-Dihydrobenzofuran Group:

    • Ring Substitution: Substitution on the benzofuran ring could be explored to fine-tune lipophilicity and introduce additional interactions with the receptor.

    • Ring Modification: Replacement of the dihydrobenzofuran with other bicyclic or monocyclic aromatic systems could lead to analogs with altered selectivity profiles. The key is to maintain the overall hydrophobic character while potentially introducing new polar contacts.

M3 Muscarinic Receptor Signaling Pathway

Darifenacin exerts its therapeutic effect by competitively antagonizing the binding of acetylcholine (ACh) to the M3 receptor on the detrusor smooth muscle. This blockade inhibits the downstream signaling cascade that leads to muscle contraction.

Gq-Protein Coupled Cascade

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[9][10] The binding of ACh initiates a conformational change in the receptor, leading to the activation of Gq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates Darifenacin Darifenacin Darifenacin->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The determination of the binding affinity of Darifenacin and its analogs to muscarinic receptors is fundamental to SAR studies. The following provides a detailed methodology for a competitive radioligand binding assay.

Preparation of CHO Cell Membranes Expressing Muscarinic Receptors
  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Cell Harvest: When cells reach 80-90% confluency, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then scraped and collected by centrifugation.

  • Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells. The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Final Preparation: The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method, such as the Bradford assay. The membrane preparations can be stored at -80°C until use.[8][11][12]

[3H]-N-Methylscopolamine ([3H]-NMS) Competitive Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation (expressing the muscarinic receptor subtype of interest), a fixed concentration of the radioligand [3H]-NMS (a non-selective muscarinic antagonist), and varying concentrations of the unlabeled test compound (Darifenacin or its analog).

  • Incubation: The plates are incubated at room temperature or 37°C for a sufficient period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[13][14]

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [3H]-NMS). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Culture 1. Culture CHO cells expressing M3 receptor Harvest 2. Harvest cells Culture->Harvest Homogenize 3. Homogenize cells Harvest->Homogenize Centrifuge 4. Centrifuge to isolate membranes Homogenize->Centrifuge Quantify 5. Quantify protein concentration Centrifuge->Quantify Incubate 6. Incubate membranes with [³H]-NMS and Darifenacin analog Quantify->Incubate Use in assay Filter 7. Separate bound and free ligand by filtration Incubate->Filter Count 8. Quantify radioactivity Filter->Count Analyze 9. Calculate IC50 and Ki values Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Synthesis of Darifenacin and its Analogs

The synthesis of Darifenacin and its potential analogs typically involves the coupling of a substituted pyrrolidine core with a side chain bearing the dihydrobenzofuran (or an alternative) moiety.

General Synthetic Strategy

A common synthetic route to Darifenacin involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with a suitable electrophile, such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[10]

Synthesis_Workflow Pyrrolidine (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide Reaction N-Alkylation (e.g., K₂CO₃, Acetonitrile) Pyrrolidine->Reaction Benzofuran 5-(2-bromoethyl)-2,3- dihydrobenzofuran Benzofuran->Reaction Darifenacin Darifenacin Reaction->Darifenacin Purification Purification (e.g., Chromatography) Darifenacin->Purification FinalProduct Pure Darifenacin Purification->FinalProduct

Caption: General Synthetic Route to Darifenacin.

The synthesis of analogs would involve utilizing variations of the two key building blocks. For example, to explore the SAR of the dihydrobenzofuran part, different substituted 5-(2-bromoethyl) aromatic compounds could be synthesized and coupled with the pyrrolidine core. Similarly, modifications to the diphenylacetamide moiety of the pyrrolidine starting material would allow for the exploration of that region of the molecule.

Conclusion and Future Directions

The structural features of Darifenacin are finely tuned to achieve its characteristic M3 selectivity. The bulky diphenylacetamide group, the chiral pyrrolidine scaffold, and the specific nature of the N-substituent all play crucial roles in its high-affinity binding to the M3 receptor. While a comprehensive SAR study of a broad series of Darifenacin analogs is not publicly available, the analysis of its binding profile and comparison with other muscarinic antagonists provide a strong foundation for the rational design of novel compounds.

Future research in this area should focus on the systematic modification of each of the key structural components of Darifenacin to map the chemical space for M3 selectivity more thoroughly. The use of computational modeling and structure-based drug design, guided by the principles outlined in this guide, will be instrumental in the development of the next generation of muscarinic receptor modulators with enhanced efficacy and improved safety profiles for the treatment of overactive bladder and other conditions mediated by muscarinic receptor dysfunction.

References

Darifenacin Hydrobromide: An In-depth Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Darifenacin Hydrobromide, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies.

Physicochemical Properties

This compound (C₂₈H₃₀N₂O₂ · HBr) is a white to almost white crystalline powder. It is a moderately lipophilic and basic compound.

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation design. The solubility of this compound has been evaluated in various solvents.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~117[1], 20[2], 2[3][4][1][2][3][4]
Dimethylformamide (DMF)~3[3][4]
Ethanol~0.3[3][4]
WaterInsoluble/Sparingly soluble[1]
1:1 solution of DMF:PBS (pH 7.2)~0.5[3][4]

Note: Solubility values can vary depending on the experimental conditions such as temperature and the specific batch of the compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A widely accepted method for determining equilibrium solubility is the shake-flask method.

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_protocol Solubility Determination Workflow A Add excess Darifenacin HBr to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (Filtration/Centrifugation) B->C D Quantify drug concentration in supernatant (e.g., HPLC) C->D E Determine Solubility D->E G cluster_workflow Forced Degradation Study Workflow Start Darifenacin HBr Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Data Identify & Quantify Degradants Analyze->Data Pathway Elucidate Degradation Pathway Data->Pathway G cluster_pathway Darifenacin Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (Bladder Smooth Muscle) ACh->M3R Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Increased Intracellular Ca²⁺ IP3->Ca Contraction Bladder Muscle Contraction Ca->Contraction Darifenacin Darifenacin Darifenacin->Block Block->M3R Antagonism

References

An In-Depth Technical Guide to the Toxicological Screening of Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological screening of Darifenacin Hydrobromide, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The information presented herein is intended to support research, development, and safety assessment of this compound.

Executive Summary

This compound has undergone a comprehensive battery of toxicological studies to characterize its safety profile. Preclinical data from acute, sub-chronic, and chronic toxicity studies in various animal models have been evaluated, alongside specific assessments for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The primary mechanism of action of darifenacin is the competitive antagonism of the M3 muscarinic acetylcholine receptor, which is crucial for bladder muscle contraction.[1][2][3][4] The toxicological profile is largely consistent with its anticholinergic activity. This document summarizes the key findings from these studies, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3][4] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating symptoms of overactive bladder.[1]

The signaling pathway initiated by M3 receptor activation involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Darifenacin competitively inhibits the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates Darifenacin Darifenacin Hydrobromide Darifenacin->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

Darifenacin's Mechanism of Action on the M3 Receptor Signaling Pathway.

Toxicological Profile

Acute, Sub-chronic, and Chronic Toxicity

While specific LD50 values from acute toxicity studies and precise NOAELs from sub-chronic and chronic toxicity studies are not publicly available in comprehensive reports, regulatory documents summarize that such studies were conducted in rodents and dogs. The findings were generally consistent with the anticholinergic properties of darifenacin.

Study TypeSpeciesKey Findings Summary
Acute Toxicity RodentsEffects observed were consistent with exaggerated pharmacological actions of muscarinic receptor antagonists.
Sub-chronic Toxicity Rats, DogsTarget organs and effects were related to the anticholinergic activity of darifenacin.
Chronic Toxicity Rats, MiceLong-term administration did not reveal unexpected target organ toxicities.
Genotoxicity

This compound has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays to assess its potential to induce gene mutations or chromosomal damage.

Assay TypeSystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium, E. coliWith and WithoutNegative
In Vitro Chromosomal Aberration Assay Chinese Hamster Ovary (CHO) cellsWith and WithoutNegative
In Vivo Micronucleus Test Mouse Bone MarrowN/ANegative

The collective evidence from these studies indicates that this compound is not genotoxic.

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic potential of darifenacin.

SpeciesDurationDosing RegimenKey Findings
Mouse 24 monthsDietary AdministrationNo evidence of drug-related carcinogenicity.
Rat 24 monthsDietary AdministrationNo evidence of drug-related carcinogenicity.

Based on these findings, this compound is not considered to be a carcinogen.

Reproductive and Developmental Toxicity

The potential effects of darifenacin on fertility and embryo-fetal development have been investigated in rats and rabbits.

Study TypeSpeciesKey Findings SummaryNOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)
Fertility and Early Embryonic Development RatNo adverse effects on fertility were observed at clinically relevant exposures.Data not specifiedData not specified
Embryo-fetal Development RatNo teratogenic effects were observed.Data not specifiedData not specified
Embryo-fetal Development RabbitNo teratogenic effects were observed.Data not specifiedData not specified
Pre- and Postnatal Development RatNo adverse effects on pre- and postnatal development, including pup viability, growth, and development, were noted at exposures relevant to clinical use.Data not specifiedData not specified

Experimental Protocols

The toxicological evaluation of this compound followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Genotoxicity Testing Workflow

The standard battery of genotoxicity tests is designed to detect different types of genetic damage. The workflow typically begins with in vitro assays, and if positive or equivocal results are obtained, in vivo testing is conducted to assess the relevance of the findings in a whole animal system.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Evaluation Overall Genotoxicity Assessment Ames->Evaluation Chromo Chromosomal Aberration Assay (e.g., CHO cells - OECD 473) Chromo->Evaluation Micro Micronucleus Test (Rodent Bone Marrow - OECD 474) Micro->Evaluation

Standard Genotoxicity Testing Workflow for Pharmaceuticals.

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471 [5][6][7][8][9] This assay evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473 [10][11][12][13][14] This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells are exposed to the test substance for a defined period, both with and without metabolic activation. Following treatment, cells are arrested in metaphase, and chromosomes are examined microscopically for aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD TG 474 [15][16][17][18][19] This assay is performed in rodents to detect damage to chromosomes or the mitotic apparatus in erythroblasts. The test substance is administered to the animals, and bone marrow or peripheral blood is collected. The erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Carcinogenicity Study Protocol

Long-term carcinogenicity studies are conducted to identify the tumorigenic potential of a substance following chronic exposure.

Chronic Toxicity and Carcinogenicity Study Design - OECD TG 452 [20][21][22][23][24] These studies are typically performed in two rodent species (e.g., rats and mice) and involve the administration of the test substance daily for a major portion of their lifespan (e.g., 24 months). Multiple dose groups and a control group are included. The study involves comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and extensive histopathological examination of tissues and organs.

Reproductive and Developmental Toxicity Study Protocols

These studies are designed to evaluate the potential adverse effects of a substance on reproductive function and development.

Fertility and Early Embryonic Development Study - OECD TG 415 [25][26][27][28][29] This study in rodents assesses the effects on male and female reproductive performance, including gamete production, mating behavior, conception, and early embryonic development.

Prenatal Developmental Toxicity Study - OECD TG 414 [30][31][32][33][34] This study, typically conducted in rats and rabbits, evaluates the potential for adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation. It assesses parameters such as maternal toxicity, embryo-fetal viability, growth, and the presence of structural abnormalities.

Off-Target Effects

While darifenacin is highly selective for the M3 receptor, its binding affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5) has been evaluated in vitro. The selectivity for M3 over other subtypes is a key factor in its safety profile, as it minimizes the potential for adverse effects mediated by these other receptors, such as cognitive impairment (M1) and cardiovascular effects (M2).[2][3]

Conclusion

The comprehensive toxicological screening of this compound has established a well-defined safety profile. The observed toxicities are primarily extensions of its intended pharmacological activity as a muscarinic receptor antagonist. The compound is not genotoxic or carcinogenic. Reproductive and developmental toxicity studies have not revealed significant concerns at clinically relevant exposures. This body of evidence supports the safe use of this compound for its approved indication.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Bladder Function Studies Using Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin Hydrobromide is a potent and selective muscarinic M3 receptor antagonist.[1] The M3 receptor is the major subtype that modulates the contraction of the detrusor muscle in the urinary bladder.[2] By selectively targeting these receptors, Darifenacin relaxes the bladder muscle, making it an effective treatment for overactive bladder (OAB) and its associated symptoms of urgency, frequency, and urge incontinence.[2][3] Preclinical in-vivo studies are crucial for evaluating the efficacy and mechanism of action of compounds like Darifenacin. These application notes provide detailed protocols and compiled data from in-vivo bladder function studies to guide researchers in this field.

Mechanism of Action

Darifenacin exhibits a high affinity for the M3 muscarinic receptors, which are predominantly responsible for mediating bladder contractions.[4][5] In the parasympathetic nervous system, acetylcholine is released and binds to these M3 receptors on the detrusor muscle, leading to its contraction and subsequent urination. Darifenacin competitively blocks this interaction, resulting in the relaxation of the bladder muscle. This antagonism increases bladder capacity and reduces the frequency and urgency of urination.[3][6] Notably, Darifenacin has a lower affinity for M1 and M2 muscarinic receptor subtypes, which are found in the brain and heart respectively, potentially minimizing certain side effects associated with less selective antimuscarinic agents.[6]

Signaling Pathway of this compound

cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell Acetylcholine (ACh) Release Acetylcholine (ACh) Release M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine (ACh) Release->M3 Muscarinic Receptor Binds to Gq/11 Protein Gq/11 Protein M3 Muscarinic Receptor->Gq/11 Protein Activates PLC Phospholipase C (PLC) Gq/11 Protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3R IP3 Receptor PIP2->IP3R IP3 activates SR Sarcoplasmic Reticulum Ca2+ Increased Intracellular Ca2+ SR->Ca2+ Ca2+ Release Contraction Muscle Contraction Ca2+->Contraction Darifenacin Darifenacin Darifenacin->M3 Muscarinic Receptor Antagonizes

Caption: Signaling pathway of Darifenacin in the detrusor muscle.

Data Presentation

The following tables summarize quantitative data from in-vivo studies on the effect of this compound on bladder function.

Table 1: Effect of Intravenous Darifenacin on Bladder Afferent Activity in Rats
Dose (mg/kg)Afferent Fiber TypeTime Post-Administration (min)Change in Afferent Sensitivity (% of control)
0.1Aδ fibers6069 ± 32%
0.1Aδ fibers9056 ± 36%
0.1C fibers3070 ± 39%
0.1C fibers6057 ± 49%
0.1C fibers9045 ± 42%
0.1C fibers12047 ± 43%
*p<0.05, **p<0.01 vs. control. Data adapted from a study in female Sprague-Dawley rats.[3]
Table 2: Effect of Intravenous Darifenacin in a Rabbit Model of Overactive Bladder
Dose (mg/kg)Effect on OAB Frequency
0.003Potent inhibition
0.01Potent inhibition
0.03Potent inhibition
0.09Potent inhibition
*The study noted a potent inhibitory effect on the frequency of overactive bladder contractions across all tested doses.
Table 3: Effect of Darifenacin on Micturition Parameters in Conscious Rats
Dose (mg/kg)Change in Micturition IntervalChange in Micturition VolumeChange in Peak Micturition Pressure
0.1 - 0.3Dose-related decreaseDose-related decreaseDose-related decrease
*The study reported dose-related decreases in all micturition parameters, which were significantly greater than those seen with oxybutynin.

Experimental Protocols

Protocol 1: In-Vivo Urodynamic Evaluation in an Anesthetized Rabbit Model of Overactive Bladder

This protocol is adapted from a study investigating the effects of intravenous Darifenacin on overactive bladder in New Zealand white rabbits.

1. Animal Preparation:

  • Anesthetize male and female New Zealand white rabbits.
  • Cannulate the carotid artery for blood pressure monitoring.
  • Cannulate the left femoral artery for administration of acetylcholine (ACh) for initial receptor stimulation tests.
  • Catheterize the bladder dome for monitoring intravesical pressure and for cystometry.

2. Induction of Overactive Bladder (OAB):

  • Place a ligature around the urethra, just distal to the bladder, to induce OAB. The development of OAB is characterized by bladder instability and frequent, non-voiding contractions.

3. Drug Administration:

  • Once OAB is established, administer this compound intravenously (IV) in escalating doses (e.g., 0.003, 0.01, 0.03, and 0.09 mg/kg).
  • A sufficient time interval should be allowed between doses to observe the full effect of each dose.

4. Urodynamic Measurement:

  • Continuously monitor and record intravesical pressure throughout the experiment.
  • Key parameters to analyze include the frequency and amplitude of OAB contractions before and after each dose of Darifenacin.

5. Data Analysis:

  • Quantify the changes in the frequency and amplitude of bladder contractions in response to each dose of Darifenacin.
  • Analyze blood pressure data to assess cardiovascular side effects.

Protocol 2: Evaluation of Bladder Afferent Nerve Activity in Anesthetized Rats

This protocol is based on a study assessing the effect of intravenous Darifenacin on bladder afferent nerve activity in female Sprague-Dawley rats.[3]

1. Animal Preparation:

  • Anesthetize female Sprague-Dawley rats.
  • Isolate single bladder afferent fibers from the pelvic nerve.
  • Catheterize the bladder for filling and pressure monitoring.
  • Insert an intravenous line for drug administration.

2. Characterization of Afferent Fibers:

  • Determine the conduction velocities of the isolated nerve fibers to classify them as Aδ or C fibers.
  • Record baseline mechanosensitive properties of the units by repeated bladder filling.

3. Drug Administration:

  • Administer this compound intravenously at a dose of 0.1 mg/kg.[3]

4. Measurement of Afferent Activity:

  • Analyze unitary afferent activity at set time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[3]
  • Bladder filling is performed at each time point to assess the response to mechanical stimulation.

5. Data Analysis:

  • Express the nerve activity as a percentage of the control (pre-drug) activity.
  • Compare the changes in afferent sensitivity in Aδ and C fibers at different time points post-administration.

Experimental Workflow for In-Vivo Bladder Function Study

Start Start Animal_Preparation Animal Preparation (Anesthesia, Catheterization) Start->Animal_Preparation Baseline_Measurement Baseline Urodynamic Measurements Animal_Preparation->Baseline_Measurement OAB_Induction Induction of Overactive Bladder (if applicable) Baseline_Measurement->OAB_Induction Drug_Administration Administer Darifenacin (Vehicle Control or Test Doses) OAB_Induction->Drug_Administration Post_Drug_Measurement Post-Administration Urodynamic Measurements Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (Bladder Capacity, Pressure, Frequency) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in-vivo bladder function studies.

References

Application Notes & Protocols: HPLC Methods for Quantification of Darifenacin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Darifenacin in plasma using various High-Performance Liquid Chromatography (HPLC) methods. The methodologies outlined are based on established and validated techniques, offering reliable and sensitive quantification for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Overview of Analytical Techniques

The quantification of Darifenacin in biological matrices such as plasma can be achieved through several HPLC-based techniques. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common methods include:

  • HPLC with Ultraviolet (UV) Detection: A robust and widely available technique suitable for routine analysis.

  • HPLC with Fluorescence Detection (FLD): Offers higher sensitivity and selectivity compared to UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring very low limits of quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for Darifenacin quantification in plasma.

Table 1: HPLC-Fluorescence Method Parameters

ParameterValueReference
Linearity Range 100 - 3000 ng/mL[1]
Lower Limit of Detection (LOD) 35 ng/mL[1]
Lower Limit of Quantification (LOQ) 100 ng/mL[2]
Intra-assay Precision (%CV) < 13.5%[1]
Inter-assay Precision (%CV) < 13.5%[1]
Accuracy Within ±15%[1]

Table 2: LC-MS/MS Method Parameters (Method A)

ParameterValueReference
Linearity Range 0.025 - 10.384 ng/mL[3]
Lower Limit of Quantification (LOQ) 0.025 ng/mL[3]
Intra-day Precision (%CV) 0.84% - 2.69%[3]
Inter-day Precision (%CV) 2.01% - 7.47%[3]
Intra-day Accuracy 94.79% - 108.00%[3]
Inter-day Accuracy 94.63% - 102.61%[3]
Mean Recovery 98.07%[3]

Table 3: LC-MS/MS Method Parameters (Method B)

ParameterValueReference
Linearity Range 10.00 - 20000.00 pg/mL[4]
Lower Limit of Quantification (LOQ) 10.00 pg/mL[4]
Precision and Accuracy Within acceptable limits as per USFDA guidelines[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of Darifenacin in plasma.

Figure 1: General Workflow for Darifenacin Quantification in Plasma cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection (with K2EDTA) is_addition Addition of Internal Standard plasma_sample->is_addition extraction Extraction (Protein Precipitation or LLE) is_addition->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation of Supernatant (if applicable) centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV, FLD, or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Darifenacin calibration_curve->quantification

Caption: General workflow for Darifenacin quantification.

Experimental Protocols

Method 1: HPLC with Fluorescence Detection

This method is suitable for studies requiring moderate sensitivity.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of mouse plasma in a microcentrifuge tube, add the internal standard (IS), Bisoprolol.[1]

  • Add acetonitrile for deproteinization.[2]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and inject an aliquot directly into the HPLC system.[1][2]

4.1.2. Chromatographic Conditions

  • Column: Reversed-phase C18 column.[1]

  • Mobile Phase: Acetonitrile: 0.1% Diethylamine (pH 3.5) (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Fluorescence detector with excitation at 210 nm and emission at 314 nm.[1][2]

  • Run Time: 15.0 min.[2]

Method 2: LC-MS/MS (High Sensitivity)

This method is ideal for clinical and preclinical studies requiring high sensitivity for the quantification of Darifenacin.

4.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 400 µL of human plasma in a vial, add 50 µL of the internal standard (Darifenacin-d4, 2500.000 ng/mL).[3]

  • Vortex the sample.

  • Add 2.0 mL of the extraction solution (Diethylether:Dichloromethane, 80:20, v/v).[3]

  • Vortex for 10 minutes.

  • Centrifuge at 4500 rpm for 5 minutes at 4°C.[3]

  • Flash freeze the sample for approximately 0.2-2 minutes.

  • Decant the supernatant and evaporate it to dryness at 40°C under a stream of nitrogen.[3]

  • Reconstitute the residue in 300 µL of the mobile phase.[3]

Figure 2: LC-MS/MS Sample Preparation Workflow start 400 µL Human Plasma add_is Add 50 µL Internal Standard (Darifenacin-d4) start->add_is vortex1 Vortex add_is->vortex1 add_extraction_solvent Add 2.0 mL Extraction Solvent (Diethylether:Dichloromethane 80:20) vortex1->add_extraction_solvent vortex2 Vortex for 10 min add_extraction_solvent->vortex2 centrifuge Centrifuge at 4500 rpm, 4°C for 5 min vortex2->centrifuge flash_freeze Flash Freeze (0.2-2 min) centrifuge->flash_freeze decant Decant Supernatant flash_freeze->decant evaporate Evaporate to Dryness at 40°C (Nitrogen Stream) decant->evaporate reconstitute Reconstitute in 300 µL Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: LC-MS/MS sample preparation workflow.

4.2.2. Chromatographic and Mass Spectrometric Conditions

  • HPLC System: Shimadzu HPLC system.[3]

  • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2.[3]

  • Column Temperature: 35±2°C.[3]

  • Autosampler Temperature: 5±1ºC.[3]

  • Mobile Phase: Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v).[3]

  • Flow Rate: 1.200 mL/min with a 1:2 split.[3]

  • Mass Spectrometer: API 3000 LC-MS/MS with a turbo ion spray source.[3]

  • Ionization Mode: Positive ion mode.[3]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • Darifenacin: m/z 427.30 -> 147.10 amu.[3]

    • Darifenacin-d4 (IS): m/z 431.40 -> 151.10 amu.[3]

Method Validation Considerations

All analytical methods for the quantification of Darifenacin in plasma should be fully validated according to the guidelines of regulatory agencies such as the FDA. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter, respectively.

  • Recovery: Assessing the efficiency of the extraction procedure.

  • Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: Assessing the stability of Darifenacin in plasma under various storage and handling conditions.

Conclusion

The HPLC methods described provide robust and reliable approaches for the quantification of Darifenacin in plasma. The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for demanding bioanalytical applications. Proper method validation is crucial to ensure the accuracy and reliability of the generated data.

References

Application Notes and Protocols for Radioligand Binding Assay of Darifenacin Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Darifenacin is a competitive muscarinic receptor antagonist selective for the M3 receptor subtype, which is primarily responsible for bladder detrusor muscle contraction.[1][2][3] This selectivity makes it an effective treatment for overactive bladder (OAB) with a potentially lower incidence of side effects associated with the blockade of other muscarinic receptor subtypes, such as dry mouth (M1/M3), cognitive impairment (M1), and cardiovascular effects (M2).[4][5][6] Radioligand binding assays are a robust method to determine the binding affinity and selectivity of a compound like Darifenacin for its target receptors.[7][8][9] This document provides detailed protocols for conducting such assays to evaluate the receptor selectivity of Darifenacin across the five human muscarinic receptor subtypes (M1-M5).

Data Presentation: Darifenacin Receptor Binding Affinity

The following table summarizes the binding affinities (pKi and Ki values) of Darifenacin for the human muscarinic receptor subtypes (M1-M5) as determined by radioligand binding assays.

Receptor SubtypepKi (mean ± SEM)Ki (nM)Selectivity Ratio (Ki Ratio vs. M3)
M1 8.2 ± 0.046.318.3-fold
M2 7.4 ± 0.139.8152.4-fold
M3 9.1 ± 0.10.761.0-fold
M4 7.3 ± 0.150.1266.0-fold
M5 8.0 ± 0.110.0013.2-fold

Data compiled from studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1-M5 receptors.[1] Ki values are calculated from pKi values (Ki = 10^(-pKi)). Selectivity ratios are calculated by dividing the Ki value for each receptor subtype by the Ki value for the M3 receptor.

Experimental Protocols

Cell Culture and Membrane Preparation

This protocol describes the culture of CHO-K1 cells expressing human recombinant muscarinic receptors and the subsequent preparation of cell membranes for the binding assay.

Materials:

  • CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

  • Cell scrapers

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Culture the specific CHO-K1 cell line in appropriate culture flasks until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add a small volume of ice-cold Lysis Buffer to the flask and scrape the cells.

  • Transfer the cell suspension to a pre-chilled tube.

  • Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice to lyse the cells.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

This protocol details the procedure for a competition binding assay to determine the affinity (Ki) of Darifenacin for each muscarinic receptor subtype. The assay measures the ability of unlabeled Darifenacin to displace a radiolabeled ligand from the receptor.

Materials:

  • Prepared cell membranes expressing M1, M2, M3, M4, or M5 receptors

  • Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS) or [³H]-Darifenacin[1][10]

  • Unlabeled Darifenacin (test compound)

  • Atropine (for defining non-specific binding)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)[1]

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Perform the assay in triplicate in a 96-well plate. For each receptor subtype, prepare wells for:

    • Total Binding: Contains radioligand and membrane preparation.

    • Non-specific Binding (NSB): Contains radioligand, membrane preparation, and a high concentration of atropine (e.g., 1 µM) to block all specific binding.[1]

    • Competition: Contains radioligand, membrane preparation, and varying concentrations of unlabeled Darifenacin (e.g., 12 concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M).[1]

  • Incubation:

    • To each well, add the Assay Buffer.

    • Add the appropriate concentration of unlabeled Darifenacin or atropine.

    • Add the radioligand at a final concentration close to its Kd value (e.g., 0.1-0.4 nM for [³H]-NMS).[1]

    • Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at a controlled temperature (e.g., 20°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

  • Filtration:

    • Pre-soak the glass fiber filter mats in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

    • Terminate the incubation by rapidly filtering the contents of each well through the filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold Assay Buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of Darifenacin, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the Darifenacin concentration. The percentage of specific binding is calculated as:

    • % Specific Binding = (Specific Binding at a given Darifenacin concentration / Specific Binding in the absence of Darifenacin) x 100

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of Darifenacin that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[1]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway of M3 Muscarinic Receptor

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Darifenacin Darifenacin M3R M3 Receptor Darifenacin->M3R Blocks ACh Acetylcholine (ACh) ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of Darifenacin.

Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and Darifenacin Membranes->Incubate Radioligand Prepare Radioligand ([³H]-NMS) Radioligand->Incubate TestCompound Prepare Unlabeled Darifenacin Dilutions TestCompound->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting (CPM) Filter->Count Analyze Data Analysis: IC50 and Ki Calculation Count->Analyze

Caption: Experimental workflow for the radioligand competition binding assay.

Logical Relationship of Key Assay Components

Assay_Components Receptor Muscarinic Receptor Complex Receptor-Radioligand Complex Receptor->Complex Radioligand Radiolabeled Ligand ([³H]-NMS) Radioligand->Complex Darifenacin Unlabeled Darifenacin Displacement Displacement Darifenacin->Displacement Complex->Displacement Competes for Binding Site

Caption: Logical relationship of components in the competition binding assay.

References

Application Notes and Protocols for Evaluating the Central Nervous System Penetration of Darifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key techniques and experimental protocols for evaluating the central nervous system (CNS) penetration of Darifenacin, a muscarinic M3 selective receptor antagonist. Understanding the extent of a drug's ability to cross the blood-brain barrier (BBB) is critical for assessing potential CNS side effects and overall drug safety. For Darifenacin, which is intended for peripheral action in treating overactive bladder, minimal CNS penetration is a desirable characteristic.

The primary mechanism limiting Darifenacin's entry into the CNS is its interaction with the P-glycoprotein (P-gp) efflux transporter at the BBB.[1][2][] This document outlines the in vitro and in vivo methods to quantify this interaction and its impact on brain and cerebrospinal fluid concentrations.

Data Presentation: Quantitative Assessment of Darifenacin CNS Penetration

The following tables summarize key quantitative parameters that characterize the low CNS penetration of Darifenacin.

ParameterValueDescriptionReference
Brain : Plasma Ratio (B:P) 0.03–0.16Ratio of total drug concentration in the brain to that in the plasma. A low value indicates poor penetration.[4]
Unbound Brain : Unbound Plasma Ratio (Kp,uu) 0.01–0.04The ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma. This is a key indicator of active transport at the BBB. A value significantly less than 1 suggests active efflux.[4]
CSF : Free Plasma Ratio 0.004–0.06The ratio of drug concentration in the cerebrospinal fluid (CSF) to the unbound drug concentration in plasma.[4]
P-gp Efflux Ratio (MDCK-MDR1) ≥ 2The ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability. A ratio of 2 or greater is indicative of a P-gp substrate. Darifenacin is confirmed to be a P-gp substrate.[5]
Plasma Protein Binding ~98%High plasma protein binding limits the free fraction of the drug available to cross the BBB.[6][7]
M3 vs. M1 Receptor Selectivity 9.3 to 16-foldDarifenacin shows significantly higher affinity for the M3 receptor subtype, which is predominant in the bladder, compared to the M1 subtype, which is abundant in the CNS and associated with cognitive function.[2][8]

Experimental Protocols

In Vitro P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Transwell Assay

This assay determines if a compound is a substrate of the P-gp efflux transporter by measuring its permeability across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

Workflow for MDCK-MDR1 Transwell Assay

cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture MDCK-MDR1 cells Seed Seed cells onto Transwell inserts Culture->Seed Wash Wash cell monolayers Add_A_B Add Darifenacin to Apical side (A-B) Wash->Add_A_B Add_B_A Add Darifenacin to Basolateral side (B-A) Wash->Add_B_A Incubate Incubate at 37°C for 90 min Add_A_B->Incubate Add_B_A->Incubate Sample Collect samples from donor and receiver compartments Incubate->Sample LCMS Quantify Darifenacin concentration by LC-MS/MS Sample->LCMS Calculate_Papp Calculate Apparent Permeability (Papp) LCMS->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Homogenize Prepare brain homogenate Spike Spike homogenate with Darifenacin Homogenize->Spike Load_Device Load homogenate and buffer into dialysis device Incubate Incubate to reach equilibrium (e.g., 4-6 hours at 37°C) Load_Device->Incubate Sample Sample from both chambers Incubate->Sample LCMS Quantify Darifenacin by LC-MS/MS Sample->LCMS Calculate_fu Calculate fraction unbound (fu,brain) LCMS->Calculate_fu cluster_BBB Blood-Brain Barrier Endothelial Cell Blood Blood (Lumen) Brain Brain Parenchyma Darifenacin_Blood Darifenacin (Free) Darifenacin_Cell Darifenacin Darifenacin_Blood->Darifenacin_Cell Passive Diffusion Pgp P-gp Transporter Darifenacin_Cell->Pgp Pgp->Darifenacin_Blood Active Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp

References

Application of Darifenacin in Studying Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][2] This selectivity makes it an invaluable pharmacological tool for elucidating the role of M3R-mediated cholinergic signaling in various physiological and pathophysiological processes. Clinically used for the treatment of overactive bladder (OAB), its utility in research extends to investigating smooth muscle contraction, glandular secretion, and neurotransmission.[2][3][4] This document provides detailed application notes, quantitative data, and experimental protocols for the use of Darifenacin in studying cholinergic pathways.

Mechanism of Action

Darifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors, with a significantly higher affinity for the M3 subtype compared to M1, M2, M4, and M5.[3][4][5] The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6][7] Upon activation by acetylcholine (ACh), the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn mediates cellular responses such as smooth muscle contraction.[8][9] Darifenacin selectively blocks this cascade by preventing ACh from binding to the M3 receptor.[2]

M3_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) M3R M3 Receptor ACh_vesicle->M3R binds Gq Gq/11 M3R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Response Cellular Response (e.g., Contraction) Ca_release->Response Darifenacin Darifenacin Darifenacin->M3R blocks

Caption: M3 muscarinic receptor signaling and site of Darifenacin antagonism.

Quantitative Data: Receptor Binding Affinity

Darifenacin's selectivity is demonstrated by its binding affinity (expressed as pKi, the negative logarithm of the inhibition constant, Ki) for the five human muscarinic receptor subtypes (M1-M5), typically determined through radioligand binding assays.[10]

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 Selectivity Ratio (vs M2)
Darifenacin 8.27.49.17.38.0~50-fold
Oxybutynin8.77.88.98.07.4~13-fold
Tolterodine8.88.08.57.77.7~3-fold
Trospium9.19.29.39.08.6~1.3-fold

Data compiled from studies on human recombinant receptors.[10] The selectivity ratio is calculated from the Ki values and indicates how much more strongly Darifenacin binds to M3 receptors than to M2 receptors.

Application Notes & Experimental Protocols

Darifenacin is a versatile tool for both in vitro and in vivo studies of cholinergic systems.

In Vitro Application: Functional Assessment of M3 Receptor Antagonism

A common in vitro application is to assess the functional consequence of M3 receptor blockade in isolated tissues, such as bladder detrusor smooth muscle. The protocol below describes a standard organ bath experiment to generate a concentration-response curve for a muscarinic agonist (e.g., carbachol) in the presence of Darifenacin.

Workflow_InVitro cluster_protocol Experimental Protocol start Start: Obtain Tissue (e.g., Porcine Bladder) dissect Dissect Smooth Muscle Strips (e.g., Detrusor Muscle) start->dissect mount Mount Strips in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) dissect->mount equilibrate Equilibrate Under Tension (e.g., 1g for 60 min) mount->equilibrate pre_treat Pre-incubation: Add Darifenacin or Vehicle (30 min) equilibrate->pre_treat agonist Cumulative Agonist Addition (e.g., Carbachol) pre_treat->agonist record Record Isotonic/Isometric Contraction agonist->record analyze Data Analysis: Plot Concentration-Response Curves, Perform Schild Analysis record->analyze end End: Determine pA₂ Value analyze->end

Caption: Experimental workflow for an in vitro organ bath assay with Darifenacin.

Protocol: Isolated Bladder Strip Contraction Assay

  • Tissue Preparation:

    • Obtain fresh bladder tissue (e.g., from human cystectomy or animal models like pig or guinea pig) and place it immediately in cold Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).[11]

    • Dissect the urothelium away from the underlying detrusor smooth muscle.

    • Cut the detrusor muscle into longitudinal strips approximately 2-3 mm wide and 10 mm long.

  • Experimental Setup:

    • Mount the muscle strips vertically in organ baths (10-20 mL capacity) containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

  • Antagonist Incubation:

    • Following equilibration, add Darifenacin (dissolved in an appropriate vehicle like DMSO, then diluted in buffer) to the organ bath at a fixed concentration (e.g., 10⁻⁹ to 10⁻⁶ M).[12] Allow it to incubate for a set period (e.g., 30 minutes) to ensure receptor equilibrium. A parallel control strip should receive only the vehicle.

  • Agonist Concentration-Response:

    • Generate a cumulative concentration-response curve by adding a muscarinic agonist, such as Carbachol, to the bath in a stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to plateau before adding the next. Record the tension generated at each concentration.

  • Data Analysis:

    • Express the contraction at each agonist concentration as a percentage of the maximum response.

    • Plot the response versus the log concentration of the agonist. The presence of a competitive antagonist like Darifenacin will cause a rightward shift in the curve.

    • To quantify the potency of Darifenacin, perform a Schild analysis by repeating the experiment with multiple concentrations of Darifenacin. The pA2 value, a measure of antagonist affinity, can then be calculated.[12][13]

In Vivo Application: Assessing M3 Receptor Blockade in Animal Models

In vivo studies are crucial for understanding the physiological effects of M3 receptor blockade in a whole organism. A common model involves measuring the inhibition of pilocarpine-induced salivation in mice, as salivary glands are rich in M3 receptors.[14]

Protocol: Inhibition of Pilocarpine-Induced Salivation in Mice

  • Animal Preparation:

    • Use adult mice (e.g., C57BL/6), housed under standard conditions with ad libitum access to food and water.

    • Acclimatize animals to the experimental room for at least 1 hour before the study.

    • Weigh each mouse to determine the correct dosage.

  • Darifenacin Administration:

    • Prepare Darifenacin in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer Darifenacin orally (p.o.) or via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 3, 10 mg/kg). The control group receives the vehicle only.

    • Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution.[14]

  • Induction of Salivation:

    • Administer a muscarinic agonist, Pilocarpine (e.g., 1 mg/kg, s.c.), to stimulate salivation.

  • Saliva Collection:

    • Immediately after pilocarpine injection, place a pre-weighed cotton ball into the mouth of each mouse.

    • Collect saliva for a fixed period (e.g., 15 minutes).

    • Remove and immediately re-weigh the cotton ball. The difference in weight represents the volume of saliva produced (assuming a density of 1 g/mL).

  • Data Analysis:

    • Calculate the mean saliva production for each treatment group.

    • Express the data for the Darifenacin-treated groups as a percentage of the saliva produced by the vehicle-treated control group.

    • Calculate the dose required to inhibit salivation by 50% (ID50) to quantify the in vivo potency of Darifenacin.

With its high selectivity for the M3 muscarinic receptor, Darifenacin is a powerful and specific tool for probing cholinergic pathways. Its utility in both in vitro functional assays and in vivo physiological models allows researchers to dissect the precise role of M3 receptor signaling. The protocols and data provided herein serve as a guide for the effective application of Darifenacin in pharmacological research.

References

Troubleshooting & Optimization

Overcoming poor solubility of Darifenacin in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Darifenacin Solubility

Welcome to the technical support center for Darifenacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of Darifenacin.

Frequently Asked Questions (FAQs)

Q1: Why does my Darifenacin (hydrobromide salt) precipitate when I dilute my DMSO stock solution in a neutral aqueous buffer like PBS (pH 7.4)?

A: Darifenacin is a weakly basic drug with a pKa of approximately 9.2 to 10.11.[1][2][3][4] This means it is predominantly in its ionized (protonated) and more water-soluble form at an acidic pH. When you dilute a concentrated DMSO stock into a buffer at a physiological pH of 7.4, the pH of the local environment increases. This shift causes Darifenacin to convert to its non-ionized, free base form, which is significantly less soluble in water and leads to precipitation.[1][5]

Q2: What is the reported aqueous solubility of Darifenacin?

A: Darifenacin is described as being slightly soluble to very slightly soluble in water.[3][6] The hydrobromide salt has a reported solubility of 6.03 mg/mL in water at 37°C.[2][7] However, its intrinsic water solubility is very low, estimated at approximately 0.000298 mg/mL.[1][5] Solubility is highly dependent on the pH of the medium.[4]

Q3: What is the best way to prepare a stock solution of Darifenacin hydrobromide?

A: For long-term storage, this compound should be kept as a solid at -20°C, where it is stable for at least two years.[8] Stock solutions are typically prepared by dissolving the compound in organic solvents like DMSO (solubility ~2 mg/mL), ethanol (~0.3 mg/mL), or dimethylformamide (DMF) (~3 mg/mL).[8][9] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[8][9]

Q4: Can I store aqueous solutions of Darifenacin?

A: It is not recommended to store aqueous solutions of Darifenacin for more than one day due to potential stability issues and the risk of precipitation over time.[8][9] Prepare fresh aqueous dilutions for your experiments whenever possible.

Troubleshooting Guide: Precipitation in Aqueous Buffers

Problem: You observe cloudiness or precipitation after diluting your Darifenacin stock solution into your experimental buffer (e.g., cell culture media, PBS).

Solution 1: pH Adjustment

This is the most direct method for compounds whose solubility is pH-dependent. By maintaining a slightly acidic pH, you can keep Darifenacin in its soluble, ionized form.

Experimental Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare your final aqueous buffer (e.g., PBS).

  • Instead of diluting the stock directly, first, add a small volume of a dilute acid (e.g., 0.1 N HCl) to your final buffer to lower the pH to a range of 4.5-5.5.

  • Add the required volume of the Darifenacin stock solution to the acidified buffer while vortexing to ensure rapid mixing.

  • Check the final pH and adjust if necessary, ensuring it remains in a range where the drug is soluble and that is compatible with your experimental system.

pH of Buffer Expected Solubility of Darifenacin State of Darifenacin
< 6.0HighPrimarily Ionized (Soluble)
7.4 (Physiological)Very LowPrimarily Non-ionized (Insoluble)
> 9.2Extremely LowNon-ionized (Insoluble)

Table 1: Relationship between pH and the expected solubility of Darifenacin.

Solution 2: Use of Co-solvents

Co-solvents can increase the solubility of lipophilic drugs in aqueous solutions.[10] For Darifenacin, a common approach is to first dissolve it in an organic solvent and then dilute it into a buffer containing a co-solvent.

Experimental Protocol:

  • Prepare a stock solution of this compound in 100% DMF.

  • Prepare your final aqueous buffer (e.g., PBS, pH 7.2).

  • Create a 1:1 (v/v) mixture of your DMF stock solution and the aqueous buffer.

  • This method has been shown to yield a solubility of approximately 0.5 mg/mL.[8][9]

  • Caution: Ensure the final concentration of the organic solvent is compatible with your experimental model (e.g., cell culture) as high concentrations can be toxic.

Solvent Approximate Solubility (mg/mL)
Ethanol~0.3
DMSO~2.0
Dimethylformamide (DMF)~3.0
1:1 DMF:PBS (pH 7.2)~0.5

Table 2: Solubility of this compound in various organic solvents and a co-solvent system.[8][9]

Solution 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility.[11][12][13][14] Studies have shown that complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve the solubility and dissolution of Darifenacin.[15]

Experimental Protocol (Kneading Method):

  • Determine the desired molar ratio of Darifenacin to HP-β-CD (e.g., 1:1).

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Add the Darifenacin powder to the paste and knead the mixture for 30-45 minutes.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • The resulting solid inclusion complex can then be dissolved in your aqueous buffer. Phase solubility studies indicate that cyclodextrins can enhance the aqueous solubility of similar drugs by over 100-fold.[15]

Signaling Pathway Context

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][16][17][18] Understanding its mechanism of action is crucial for experimental design. The diagram below illustrates the signaling pathway that Darifenacin blocks.

References

Identifying and minimizing off-target effects of Darifenacin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Darifenacin. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you identify and minimize off-target effects in your experiments, ensuring the validity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Darifenacin?

Darifenacin is a potent and competitive muscarinic acetylcholine receptor antagonist.[1] Its primary on-target effect is the selective blockade of the M3 muscarinic receptor subtype, which is responsible for mediating contractions of the urinary bladder's smooth muscle.[1][2][3]

Q2: What are the known off-target effects of Darifenacin?

While Darifenacin is highly selective for the M3 receptor, it can interact with other muscarinic receptor subtypes (M1, M2, M4, M5) at higher concentrations.[1][4][5] These interactions are the primary source of its off-target effects. For instance, blockade of M1 receptors can be associated with cognitive effects, while M2 receptor blockade can influence cardiac function.[3][4][5] Darifenacin's selectivity profile, however, means it has a lower affinity for M1 and M2 receptors, reducing the risk of CNS and cardiac side effects compared to non-selective antagonists.[4][5][6]

Q3: How should I interpret clinical side effects like dry mouth or constipation in my in vitro or in vivo experiments?

Clinical side effects provide valuable clues for potential off-target effects in a laboratory setting.

  • Dry Mouth: This is often linked to the blockade of M1 and M3 receptors in the salivary glands.[4] If your experimental system contains salivary gland tissue or cell lines, you may observe effects on secretion.

  • Constipation: This results from the blockade of M3 receptors in the gastrointestinal smooth muscle, which reduces motility.[1]

  • Blurred Vision: This can be caused by M3 receptor blockade on the iris sphincter muscle.[1]

Observing analogous effects in your model system (e.g., reduced peristalsis in an isolated gut preparation) can indicate that Darifenacin is active, but may also signal that concentrations are high enough to engage off-target muscarinic receptors in those tissues.

Q4: At what concentrations are off-target effects likely to become significant?

The significance of off-target effects is concentration-dependent. The binding affinity data (see Table 1) shows that Darifenacin is 9 to 59 times more selective for the M3 receptor compared to other muscarinic subtypes.[4][5] As a general rule, it is crucial to perform a dose-response curve in your specific experimental system to determine the lowest effective concentration that elicits the desired M3-mediated effect. Concentrations significantly above the EC50 or IC50 for the M3 receptor increase the likelihood of engaging M1, M5, M2, and M4 receptors.

Troubleshooting Guide

Problem: I'm observing an unexpected phenotype in my experiment that doesn't seem related to M3 receptor blockade.

Solution: This may be an off-target effect. Follow this workflow to investigate:

  • Perform a Dose-Response Analysis: Determine if the unexpected phenotype has a different EC50/IC50 than your primary M3-mediated effect. Off-target effects often require higher concentrations.

  • Use Orthogonal Controls: Test a structurally different, M3-selective antagonist. If the unexpected phenotype is not replicated, it is likely a specific off-target effect of Darifenacin's chemical structure.

  • Utilize Genetic Knockdowns: If possible, use cell lines or animal models where the suspected off-target receptor (e.g., M1 or M5) has been knocked out or knocked down. The persistence or absence of the phenotype in these models can confirm the off-target interaction.

  • Conduct a Rescue Experiment: Attempt to reverse the on-target M3 effect by adding an M3 agonist. If the unexpected phenotype remains, it is likely independent of the M3 receptor.

Problem: My results with Darifenacin are inconsistent, especially in in vivo studies.

Solution: Inconsistency in in vivo experiments can be related to Darifenacin's metabolism.

  • Check for Drug Interactions: Darifenacin is metabolized extensively by hepatic cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[7][8][9][10] Co-administration of other compounds that inhibit or induce these enzymes can significantly alter Darifenacin's plasma concentration and lead to variable results.[8][10] For example, potent CYP3A4 inhibitors like ketoconazole can dramatically increase Darifenacin levels.[8][10]

  • Consider Genetic Background: The activity of CYP2D6 can vary significantly between different animal strains or human populations ("extensive metabolizers" vs. "poor metabolizers").[10][11] This can lead to different pharmacokinetic profiles and may require dose adjustments.

Quantitative Data and Protocols

Data Presentation: Darifenacin Binding Affinity

The following table summarizes the binding affinity of Darifenacin for the five human muscarinic receptor subtypes, expressed as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeMean pKi Value (± SEM)Selectivity Ratio (Ki vs. M3 Ki)
M3 9.1 (± 0.1)1 (Reference)
M1 8.2 (± 0.04)~8-fold lower affinity than M3
M5 8.0 (± 0.1)~12-fold lower affinity than M3
M2 7.4 (± 0.1)~50-fold lower affinity than M3
M4 7.3 (± 0.1)~63-fold lower affinity than M3
Data sourced from studies using Chinese hamster ovary (CHO-K1) cell lines stably expressing human recombinant muscarinic receptors.[4][12]
Experimental Protocols

Protocol 1: Characterizing Receptor Selectivity via Competitive Radioligand Binding Assay

This protocol allows for the determination of Darifenacin's binding affinity (Ki) at various muscarinic receptor subtypes.

Objective: To quantify the binding affinity of Darifenacin for M1, M2, M3, M4, and M5 receptors.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • [N-methyl-³H]-scopolamine ([³H]-NMS) or another suitable muscarinic radioligand.

  • Darifenacin stock solution.

  • Atropine (for defining non-specific binding).

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of Darifenacin, typically spanning 12 concentrations from picomolar to micromolar ranges.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd), and varying concentrations of Darifenacin.

  • Controls:

    • Total Binding: Cell membranes + [³H]-NMS + buffer.

    • Non-specific Binding: Cell membranes + [³H]-NMS + a high concentration of atropine (e.g., 1 µM).

  • Equilibration: Incubate the plate at room temperature (or as optimized) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Darifenacin concentration.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: Validating On-Target vs. Off-Target Effects in a Cell-Based Functional Assay

This protocol uses a functional assay (e.g., calcium mobilization) to distinguish between on-target and off-target effects.

Objective: To confirm that an observed cellular response is mediated by the intended M3 receptor.

Materials:

  • A cell line endogenously or recombinantly expressing the M3 receptor (e.g., HEK293-M3).

  • A "control" cell line lacking the M3 receptor or expressing a different muscarinic subtype.

  • Carbachol or acetylcholine (muscarinic agonist).

  • Darifenacin.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A fluorescence plate reader.

Methodology:

  • Cell Preparation: Plate both the M3-expressing and control cell lines in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-treatment: Add varying concentrations of Darifenacin to the wells and incubate for 15-30 minutes. Include vehicle-only wells as a control.

  • Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a fixed concentration of carbachol (typically its EC80) into the wells.

  • Data Acquisition: Measure the change in fluorescence (indicating intracellular calcium mobilization) over time.

  • Data Analysis:

    • On-Target Confirmation: In the M3-expressing cells, Darifenacin should produce a dose-dependent inhibition of the carbachol-induced calcium signal.

    • Off-Target Identification: If Darifenacin elicits any response in the control cell line that lacks the M3 receptor, this indicates an off-target effect.

    • Calculate the IC50 of Darifenacin for the inhibition of the M3-mediated response. This value should be consistent with its M3 binding affinity.

Visualizations

Darifenacin_Signaling_Pathway ACH Acetylcholine (Agonist) M3 M3 Receptor (Primary Target) ACH->M3 Activates M1_M5 M1, M5 Receptors (Off-Target) ACH->M1_M5 Activates M2_M4 M2, M4 Receptors (Off-Target) ACH->M2_M4 Activates Response_On On-Target Effect (e.g., Smooth Muscle Contraction) M3->Response_On Response_Off Off-Target Effects (e.g., Dry Mouth, CNS effects) M1_M5->Response_Off M2_M4->Response_Off Dari Darifenacin (Antagonist) Dari->M3 High Affinity Blockade Dari->M1_M5 Low Affinity Dari->M2_M4 Very Low Affinity Off_Target_Workflow start Observe Unexpected Phenotype hypo Hypothesize: Is it an off-target effect? start->hypo step1 Step 1: Dose-Response Curve Compare IC50 of on-target vs. unexpected effect. hypo->step1 step2 Step 2: Use Orthogonal Controls (e.g., structurally different M3 antagonist) step1->step2 step3 Step 3: Use Genetic Models (e.g., Receptor Knockout/Knockdown Cells) step2->step3 result1 Phenotype persists with other M3 drugs? step3->result1 result2 Phenotype disappears in KO model? result1->result2 No reject Likely On-Target (or experimental artifact) result1->reject Yes confirm Confirmed: Off-target effect result2->confirm Yes result2->reject No Minimization_Strategies main Robust Experiment Design with Darifenacin dose 1. Dose Optimization main->dose controls 2. Rigorous Controls main->controls validation 3. Orthogonal Validation main->validation dose_details • Use lowest effective concentration • Determine full dose-response curve • Stay below 10x M3 Ki if possible dose->dose_details controls_details • Vehicle Control (e.g., DMSO) • Positive Control (e.g., known agonist) • Negative Control (e.g., inactive analog or different antagonist) controls->controls_details validation_details • Rescue with on-target agonist • Replicate key findings with a structurally different M3 antagonist • Use genetic knockout/knockdown cells validation->validation_details

References

Navigating the Analytical Maze: A Technical Support Hub for Darifenacin Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of Darifenacin's metabolites are pivotal for comprehensive pharmacokinetic and drug metabolism studies. However, the analytical journey is often fraught with challenges, from subtle isobaric interferences to complex chromatographic separations. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming these hurdles and ensuring the integrity of their experimental data.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Darifenacin and its metabolites.

Issue 1: Poor Chromatographic Resolution of Metabolites

Q: My UPLC-MS/MS analysis shows poor separation between Darifenacin and its hydroxylated and N-dealkylated metabolites. What can I do to improve the resolution?

A: Achieving baseline separation of Darifenacin and its structurally similar metabolites is crucial for accurate quantification. Here are several strategies to enhance chromatographic resolution:

  • Optimize the Mobile Phase Gradient: A shallow gradient elution can significantly improve the separation of closely eluting compounds. Experiment with reducing the rate of increase of the organic solvent (e.g., acetonitrile or methanol) in your gradient program.

  • Adjust the Mobile Phase pH: The retention of ionizable compounds like Darifenacin and its metabolites is highly dependent on the pH of the mobile phase. Small adjustments to the pH using additives like formic acid or ammonium formate can alter the ionization state of the analytes and improve their separation.[1]

  • Evaluate Different Column Chemistries: If gradient and pH optimization are insufficient, consider using a column with a different stationary phase. While C18 columns are commonly used, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer alternative selectivity for these analytes.

  • Reduce Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing viscosity and altering analyte interaction with the stationary phase.

Issue 2: Inconsistent Quantitative Results and Suspected Matrix Effects

Q: I'm observing significant variability in the quantification of Darifenacin metabolites across different plasma samples. How can I diagnose and mitigate matrix effects?

A: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a common challenge in bioanalysis. Here’s a systematic approach to address this issue:

  • Post-Column Infusion Analysis: This is a definitive method to identify regions in your chromatogram where ion suppression or enhancement occurs. Infuse a constant flow of a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal will indicate the retention times of interfering matrix components.

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While simple and fast, PPT may not be sufficient to remove all interfering phospholipids. If you are using PPT with acetonitrile, consider trying methanol or a combination of solvents.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to selectively extract Darifenacin and its metabolites while leaving behind interfering substances.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and can be tailored to the specific properties of your analytes. Developing an SPE method can be more time-consuming but often yields the best results in minimizing matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each metabolite is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte of interest. If a SIL-IS for each metabolite is not available, a SIL-IS for the parent drug can often provide adequate compensation.

Issue 3: Difficulty in Confirming Metabolite Identity

Q: I have detected a peak with the expected m/z for a hydroxylated Darifenacin metabolite, but I am unsure how to confirm its identity. What are the key steps?

A: Unambiguous metabolite identification relies on a combination of mass spectrometric evidence. Here's a workflow to increase confidence in your identification:

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements of the precursor and product ions. This will allow you to determine the elemental composition and distinguish your metabolite from other isobaric compounds.

  • MS/MS Fragmentation Analysis: The fragmentation pattern of a metabolite is a crucial fingerprint for its structure.

    • Monohydroxylated Metabolite: Expect to see a neutral loss of water (18 Da) from the precursor ion. The fragmentation pattern should be similar to that of the parent drug, with a mass shift of 16 Da for fragments containing the hydroxyl group.

    • N-dealkylated Metabolite: The precursor ion will have a lower m/z than Darifenacin. Look for characteristic fragments of the core structure. The protonated molecular ion peak for the N-dealkylated form of Darifenacin has been observed at m/z 281.30.[1]

    • Dihydrobenzofuran Ring-Opened Metabolite: This metabolite will have a mass increase of 18 Da (addition of water) compared to the parent drug. The fragmentation pattern will likely be significantly different from Darifenacin due to the altered ring structure.

  • In Vitro Metabolism Studies: Incubating Darifenacin with human liver microsomes can help generate authentic metabolite standards for comparison of retention times and MS/MS spectra. This can be a powerful tool to confirm the identity of metabolites found in in vivo samples.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of Darifenacin?

A1: Darifenacin is extensively metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3] The three main metabolic routes are:

  • Monohydroxylation: Addition of a hydroxyl group to the dihydrobenzofuran ring.[2][3]

  • Dihydrobenzofuran ring opening: Cleavage of the ether bond in the dihydrobenzofuran ring system.[2][3]

  • N-dealkylation: Removal of the ethyl group from the pyrrolidine nitrogen.[2][3]

Q2: How does CYP2D6 polymorphism affect Darifenacin metabolism?

A2: The CYP2D6 enzyme is highly polymorphic, leading to different metabolic phenotypes in the population (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). Individuals who are poor metabolizers of CYP2D6 may have higher plasma concentrations of Darifenacin and a different metabolite profile compared to extensive metabolizers, as a larger proportion of the metabolism will be directed through the CYP3A4 pathway. This can have implications for both efficacy and potential side effects.

Q3: What are the recommended starting conditions for a UPLC-MS/MS method for Darifenacin and its metabolites?

A3: A good starting point for developing a UPLC-MS/MS method would be:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5-10%) to a high percentage (e.g., 90-95%) over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.[1]

  • Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for quantification.

Q4: What are the expected m/z values for the protonated molecular ions of Darifenacin and its major metabolites?

A4:

  • Darifenacin: m/z 427.2

  • Monohydroxylated Metabolite: m/z 443.2

  • Dihydrobenzofuran Ring-Opened Metabolite: m/z 445.2

  • N-dealkylated Metabolite: m/z 281.3[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: In Vitro Metabolism with Human Liver Microsomes
  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding Darifenacin (final concentration, e.g., 1 µM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by UPLC-MS/MS to identify the formed metabolites.

Quantitative Data Summary

Parameter Darifenacin Hydroxylated Metabolite Reference
Limit of Quantification (LOQ) 0.0586 nM0.113 nM[4]
Accuracy Range 0.6 to 4.6%-[4]
Precision Range 3.6 to 18.8%-[4]
Recovery (UPLC Method) 93.8 ± 2.1 to 99.8 ± 1.5%-[1]

Visualizations

DarifenacinMetabolism Darifenacin Darifenacin Enzymes CYP2D6, CYP3A4 Darifenacin->Enzymes Metabolite1 Monohydroxylated Metabolite Metabolite2 Dihydrobenzofuran Ring-Opened Metabolite Metabolite3 N-dealkylated Metabolite Enzymes->Metabolite1 Enzymes->Metabolite2 Enzymes->Metabolite3

Caption: Major metabolic pathways of Darifenacin.

TroubleshootingWorkflow Problem Poor Peak Shape or Resolution Step1 Optimize Gradient Problem->Step1 Step2 Adjust Mobile Phase pH Step1->Step2 If not resolved Step3 Change Column Chemistry Step2->Step3 If not resolved Step4 Check for System Contamination Step3->Step4 If not resolved Solution Improved Chromatography Step4->Solution

Caption: Troubleshooting workflow for chromatographic issues.

References

Technical Support Center: Improving the Translational Relevance of Preclinical Darifenacin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darifenacin in preclinical settings. The goal is to enhance the translational relevance of these studies by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of Darifenacin?

Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] The M3 receptor is the primary subtype responsible for mediating the contraction of the detrusor muscle in the urinary bladder.[4][5] By blocking the action of acetylcholine at these receptors, Darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the symptoms of overactive bladder (OAB), such as urinary urgency, frequency, and urge incontinence.[2][6]

2. Why is M3 selectivity important for translational relevance?

The selectivity of Darifenacin for the M3 receptor subtype over other muscarinic receptors (M1, M2, M4, M5) is a key aspect of its pharmacological profile.[7][8] Blockade of other muscarinic receptor subtypes is associated with various side effects. For instance, M1 receptor antagonism in the brain can lead to cognitive impairment, while M2 receptor blockade in the heart can affect heart rate.[5] By being more selective for the M3 receptor, Darifenacin was predicted in preclinical studies to have a lower incidence of these side effects, a concept known as "uroselectivity".[4] However, it's important to note that while preclinical data suggested a high degree of uroselectivity, this has not been fully realized in clinical trials, where side effects like dry mouth and constipation (also mediated by M3 receptors in salivary glands and the GI tract) are still common.[4][5]

3. What are the key differences in Darifenacin pharmacokinetics across preclinical species and humans?

Significant differences in pharmacokinetic parameters exist between common preclinical species and humans, which can impact the translation of study results. Following intravenous administration, Darifenacin has a short plasma half-life of less than two hours in animals due to high plasma clearance.[9] In contrast, the elimination half-life of the extended-release formulation in humans is approximately 13-19 hours.[2][10] Oral bioavailability is also variable, estimated to be around 15-19% in humans for the extended-release tablets.[10][11] Darifenacin is well-absorbed from the gut in all species studied, with metabolism being the primary route of elimination.[9] The main metabolic pathways—monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation—are consistent across species, primarily mediated by CYP3A4 and CYP2D6 enzymes.[1][9]

4. What are some common animal models for preclinical OAB studies with Darifenacin?

Several animal models are used to induce an overactive bladder phenotype for preclinical testing. These include:

  • Partial Bladder Outlet Obstruction (PBOO): This surgical model in rats or rabbits mimics the bladder changes seen with conditions like benign prostatic hyperplasia and leads to detrusor overactivity.[12]

  • Chemical Irritation: Intravesical instillation of substances like acetic acid in rats can induce bladder hyperactivity and increase the frequency of non-voiding contractions.[13]

  • Spontaneous Hypertensive Rats (SHR): These rats can develop detrusor overactivity spontaneously with age.

It is crucial to select the model that best represents the clinical condition being studied and to be aware of the inherent variability within each model.

Troubleshooting Guides

In Vivo Cystometry Studies

Q1: My cystometry recordings show significant artifacts and high variability between animals. What are the common causes and solutions?

A1: High variability and artifacts are common challenges in rodent cystometry. Here are some potential causes and troubleshooting steps:

  • Animal Movement (in awake models):

    • Cause: Conscious animals moving in the recording cage can cause pressure fluctuations that are not related to bladder activity.

    • Solution: Allow for an adequate acclimatization period for the animals in the testing environment. Using a restrainer can limit movement, but be aware that this can induce stress, which may also affect bladder function.[2]

  • Catheter Issues:

    • Cause: Kinked or blocked catheters can dampen the pressure signal or cause artificially high readings. Air bubbles in the line are a frequent source of error.[2]

    • Solution: Ensure the catheter is properly placed and secured. Thoroughly flush the lines with saline before each experiment to remove any air bubbles.[2] If a technical error is suspected, it is recommended to re-initialize the measurement.[2]

  • Misinterpretation of Pressure Rises:

    • Cause: Increases in intravesical pressure can be due to detrusor contractions or abdominal straining. Without measuring intra-abdominal pressure (IAP), it's difficult to distinguish between the two.

    • Solution: For more accurate assessment of detrusor overactivity, especially in awake animals, it is highly recommended to simultaneously measure IAP with a separate catheter (e.g., intra-rectal or intra-abdominal balloon catheter). Detrusor pressure can then be calculated by subtracting IAP from the intravesical pressure.[11]

  • Anesthesia Effects:

    • Cause: Many anesthetics can suppress the voiding reflex and alter bladder contractility, leading to inconsistent results.

    • Solution: If using an anesthetized model, choose an anesthetic with minimal effects on the micturition reflex, such as urethane. Be consistent with the anesthetic depth throughout the experiment and across all animals.[14]

Q2: I'm not seeing a clear dose-dependent effect of Darifenacin on non-voiding contractions in my rat OAB model. What could be the issue?

A2: Several factors could contribute to a lack of a clear dose-response:

  • Inappropriate Dose Range: The effective dose range in preclinical models may differ significantly from what might be extrapolated from in vitro data due to pharmacokinetic and pharmacodynamic differences.

  • Route of Administration: Intravenous administration provides more direct and predictable exposure compared to oral dosing, which is subject to first-pass metabolism. A study in rabbits demonstrated a clear dose-dependent effect on OAB frequency with IV doses ranging from 0.003 to 0.09 mg/kg.[12]

  • High Inter-Animal Variability: The underlying severity of OAB in the animal model can be highly variable. Ensure your study is adequately powered and consider using a crossover design if feasible.

  • Model-Specific Effects: The chosen animal model may not be sensitive to the M3-selective mechanism of Darifenacin, or other compensatory mechanisms may be at play.

  • Saturation of Effect: It's possible that even the lowest dose tested is already producing a maximal or near-maximal effect on the specific endpoint being measured. Consider testing a wider range of doses, including lower concentrations.

In Vitro Bladder Strip Contractility Assays

Q1: The contractile response of my bladder strips to carbachol is weak or inconsistent.

A1: To ensure robust and reproducible results in bladder strip contractility assays, consider the following:

  • Tissue Viability:

    • Cause: Improper dissection or handling can damage the tissue. Prolonged time between tissue harvesting and the start of the experiment can also reduce viability.

    • Solution: Dissect the bladder tissue carefully in cold Krebs solution. Ensure the solution is continuously aerated with carbogen (95% O2, 5% CO2) to maintain physiological pH and oxygenation.[1]

  • Standardization and Equilibration:

    • Cause: Insufficient equilibration time or inconsistent baseline tension can lead to variable responses.

    • Solution: Allow the tissue strips to equilibrate in the organ bath for a sufficient period (e.g., 60 minutes) under a consistent resting tension. Before adding your test compounds, perform a "priming" contraction with a high concentration of KCl or a cholinergic agonist to ensure the tissue is responsive.

  • Buffer Composition:

    • Cause: Incorrect composition or temperature of the Krebs solution can affect smooth muscle function.

    • Solution: Use a standard Krebs-bicarbonate solution and maintain the temperature at 37°C.

Q2: How can I differentiate between a pre-junctional (neuronal) and post-junctional (smooth muscle) site of action for my test compound?

A2: You can use a combination of stimulation methods and pharmacological tools:

  • Electrical Field Stimulation (EFS) vs. Direct Agonist Application:

    • EFS: This technique stimulates the release of neurotransmitters from nerve terminals within the tissue, causing a neurally-mediated contraction.

    • Direct Agonist: Applying an agonist like carbachol directly to the bath acts on the post-junctional muscarinic receptors on the smooth muscle cells.

  • Using Tetrodotoxin (TTX):

    • Protocol: TTX is a neurotoxin that blocks voltage-gated sodium channels, thereby inhibiting nerve conduction.

    • Interpretation: If your test compound's effect on EFS-induced contractions is abolished in the presence of TTX, it suggests a pre-junctional site of action. If the effect persists on contractions induced by a direct agonist in the presence of TTX, it points to a post-junctional mechanism.[1]

Data Presentation

Table 1: Comparative in Vitro Receptor Binding Affinity (pKi) of Darifenacin
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorM3 Selectivity vs. M2
Darifenacin 8.27.49.17.38.0~50-fold
Oxybutynin8.77.88.98.07.4~12-fold
Tolterodine8.88.08.57.77.7~3-fold
Data are presented as mean pKi values. A higher pKi value indicates a higher binding affinity. Data sourced from[4].
Table 2: Comparative Pharmacokinetic Parameters of Darifenacin
SpeciesAdministration RouteDoseT½ (hours)CmaxAUCOral Bioavailability (%)Reference
Rat Intravenous2.5 mg/kg< 2---[9]
Dog Intravenous2.5 mg/kg< 2---[9]
Human Oral (IR)-3 - 4---[11]
Human Oral (ER)7.5 mg13 - 191.92 ng/mL27.9 nghr/mL~15%[2][10][11]
Human Oral (ER)15 mg13 - 195.08 ng/mL79.6 nghr/mL~19%[10]
T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the curve; IR: Immediate Release; ER: Extended Release. Dashes indicate data not specified in the cited sources.
Table 3: Comparison of Preclinical and Clinical Efficacy of Darifenacin
Study TypeSpecies/ PopulationModel/ConditionDose(s)Key Efficacy EndpointOutcomeReference
Preclinical RabbitBladder outlet obstruction0.003 - 0.09 mg/kg (IV)Frequency of OAB contractionsPotent, dose-dependent inhibition of OAB frequency. Greater potency in females.[12]
Preclinical DogAnesthetizedNot specifiedInhibition of muscarinic responses in the bladderEquipotent with atropine.
Clinical Human AdultsOveractive Bladder7.5 mg/day (oral ER)Reduction in incontinence episodes/week-68.7% from baseline (vs. -46% for placebo).
Clinical Human AdultsOveractive Bladder15 mg/day (oral ER)Reduction in incontinence episodes/week-76.5% from baseline (vs. -46% for placebo).
IV: Intravenous; ER: Extended Release.

Experimental Protocols

Key Experiment 1: In Vivo Cystometry in a Rat Model of Overactive Bladder

This protocol provides a general framework for performing cystometry in anesthetized rats with chemically-induced bladder overactivity.

  • Animal Preparation:

    • Anesthetize a female Sprague-Dawley rat with urethane (1.2 g/kg, s.c.).

    • Perform a midline abdominal incision to expose the urinary bladder.

    • Insert a catheter into the dome of the bladder and secure it with a purse-string suture. The catheter is connected to a three-way stopcock, which is linked to a pressure transducer and a syringe pump.

    • (Optional but recommended) Insert a second catheter into the abdominal cavity or rectum to measure intra-abdominal pressure.

  • Induction of Overactive Bladder:

    • Empty the bladder and then infuse a solution of 0.5% acetic acid in saline into the bladder at a constant rate (e.g., 10 ml/hr) to induce bladder hyperactivity.

  • Cystometric Recording:

    • Continuously record intravesical pressure (and IAP if applicable) using a data acquisition system.

    • Observe for the presence of non-voiding contractions (NVCs), which are rhythmic increases in bladder pressure that do not result in urination.

    • Establish a baseline period of stable NVCs before drug administration.

  • Darifenacin Administration and Data Analysis:

    • Administer Darifenacin intravenously (e.g., via a cannulated jugular vein) in increasing cumulative doses.

    • Record the changes in the frequency and amplitude of NVCs for a set period after each dose.

    • Calculate the percentage inhibition of NVC frequency and amplitude at each dose level compared to the pre-drug baseline.

Key Experiment 2: In Vitro Bladder Strip Contractility Assay

This protocol outlines the methodology for assessing the effect of Darifenacin on carbachol-induced contractions in isolated bladder tissue strips.

  • Tissue Preparation:

    • Euthanize a rat or guinea pig and immediately excise the urinary bladder, placing it in cold (4°C) Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7).

    • Dissect the bladder to obtain several longitudinal strips of detrusor smooth muscle (approximately 10 mm long and 2-3 mm wide). The mucosal layer can be removed if desired to isolate the effects on the smooth muscle.[1]

    • Mount each strip in an organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Standardization:

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

    • Perform a test contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

  • Darifenacin Incubation and Concentration-Response Curve:

    • After washing out the KCl and allowing the tissue to return to baseline, incubate the strips with either vehicle or a specific concentration of Darifenacin for a set period (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve to carbachol by adding increasing concentrations of carbachol to the organ bath in a stepwise manner.

    • Record the peak contractile force at each carbachol concentration.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response versus the log concentration of carbachol.

    • Compare the concentration-response curves in the absence and presence of Darifenacin to determine if there is a rightward shift, indicating competitive antagonism. Calculate the pA2 value to quantify the potency of Darifenacin.

Visualizations

darifenacin_pathway acetylcholine Acetylcholine (ACh) m3_receptor M3 Muscarinic Receptor (on Detrusor Muscle) acetylcholine->m3_receptor gq_protein Gq Protein Activation m3_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release contraction Detrusor Muscle Contraction ca_release->contraction darifenacin Darifenacin darifenacin->block block->m3_receptor Antagonizes

Darifenacin's Mechanism of Action on the M3 Receptor Signaling Pathway.

preclinical_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy & Safety cluster_3 Translational Decision receptor_binding 1. Receptor Binding Assays (Determine Ki at M1-M5) contractility 2. Bladder Strip Contractility (Functional Antagonism) receptor_binding->contractility pk_studies 3. PK Studies in Animals (Rat, Dog - determine T½, AUC) contractility->pk_studies cystometry 4. OAB Animal Model (e.g., Rat Cystometry) pk_studies->cystometry safety_pharm 5. Safety Pharmacology (CV, CNS effects) cystometry->safety_pharm go_nogo 6. Go/No-Go Decision for Clinical Trials safety_pharm->go_nogo

A generalized experimental workflow for preclinical evaluation of OAB drug candidates.

translational_challenges cluster_challenges Translational Gaps preclinical Preclinical Findings (e.g., Animal Models) pk_diff Species Differences in Pharmacokinetics preclinical->pk_diff model_limits Limitations of Animal Models preclinical->model_limits endpoint_diff Mismatch of Preclinical vs. Clinical Endpoints preclinical->endpoint_diff uroselectivity Incomplete Translation of Uroselectivity preclinical->uroselectivity clinical Clinical Outcomes (Human Trials) pk_diff->clinical model_limits->clinical endpoint_diff->clinical uroselectivity->clinical

Key challenges in translating preclinical Darifenacin data to clinical success.

References

Technical Support Center: Mitigating Cytochrome P450 Inhibition by Darifenacin in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cytochrome P450 (CYP) inhibition by darifenacin in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 isoforms are primarily involved in the metabolism of darifenacin?

A1: Darifenacin is extensively metabolized by the liver, primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3][4] The main metabolic pathways include monohydroxylation of the dihydrobenzofuran ring, opening of the dihydrobenzofuran ring, and N-dealkylation of the pyrrolidine nitrogen.[1][2][3]

Q2: Which CYP isoforms does darifenacin primarily inhibit?

A2: In in-vitro studies, darifenacin has been shown to be a potent competitive inhibitor of CYP2D6.[5] Its inhibitory effect on other CYP isoforms, such as CYP3A4, is less pronounced.

Q3: What is the mechanism of CYP2D6 inhibition by darifenacin?

A3: Darifenacin acts as a competitive inhibitor of CYP2D6.[5] This means that darifenacin binds to the active site of the enzyme, preventing the substrate from binding and being metabolized.

Q4: Has time-dependent inhibition (TDI) been observed with darifenacin?

A4: Studies have investigated the potential for time-dependent inhibition of CYP2D6 by darifenacin. However, in these studies, no significant increase in inhibition was observed after a 30-minute pre-incubation, suggesting that darifenacin is not a significant time-dependent inhibitor of CYP2D6.[5]

Q5: How can I mitigate the impact of darifenacin's CYP2D6 inhibition in my in-vitro experiments?

A5: While you cannot eliminate the inherent inhibitory properties of darifenacin, you can adjust your experimental design to account for it. This includes carefully selecting substrate concentrations relative to their Km values, using appropriate positive and negative controls, and considering the use of mechanistic static or dynamic models to predict in-vivo interactions based on your in-vitro data.[6] For co-incubation experiments, be aware of the potential for competitive inhibition and consider this when interpreting results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values for darifenacin against CYP2D6. Inconsistent incubation times or temperatures. Pipetting errors. Substrate concentration not at or below Km. High concentration of microsomes leading to non-specific binding.[7]Ensure precise and consistent timing for all incubation steps. Use calibrated pipettes and proper technique. Validate that the substrate concentration is appropriate. Use a low microsomal protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding.[8]
Unexpected inhibition of CYP3A4 by darifenacin. High concentrations of darifenacin used in the assay. Off-target effects at supra-pharmacological concentrations.Test a wider range of darifenacin concentrations to establish a clear dose-response curve. Focus on concentrations that are clinically relevant. Confirm the specificity of the CYP3A4 substrate used.
IC50 values for positive controls are outside the expected range. Improper storage or handling of enzymes or cofactors. Incorrect buffer composition or pH. Issues with the detection method (e.g., LC-MS/MS).Ensure all reagents are stored at the correct temperatures and have not expired. Verify the buffer composition, pH, and ionic strength. Troubleshoot the analytical method for any issues with sensitivity or interference.
No inhibition observed even at high darifenacin concentrations. Inactive enzyme preparation. Degradation of darifenacin in the incubation mixture. Substrate concentration is too high (saturating conditions).Test the activity of the microsomal or recombinant enzyme preparation with a known substrate and inhibitor. Check the stability of darifenacin under the assay conditions. Ensure the substrate concentration is at or near the Km value to allow for competitive inhibition to be observed.[7]

Quantitative Data: Darifenacin Inhibition Profile

CYP Isoform Inhibition Parameter Value Notes
CYP2D6Ki (competitive inhibition)0.72 µMThis value indicates potent inhibition of CYP2D6.[5]
CYP3A4IC50Not consistently reported as a potent inhibitorWhile CYP3A4 is involved in darifenacin's metabolism, darifenacin is not considered a strong inhibitor of this isoform.

Experimental Protocols

Protocol 1: Determination of IC50 for Direct CYP Inhibition

This protocol is for determining the concentration of darifenacin that causes 50% inhibition of CYP2D6 activity.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP2D6

  • Darifenacin

  • CYP2D6-specific substrate (e.g., dextromethorphan or bufuralol)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare a stock solution of darifenacin in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the darifenacin stock solution to create a range of concentrations to be tested.

  • Prepare the incubation mixture in a 96-well plate containing phosphate buffer, HLM or recombinant CYP2D6, and the NADPH regenerating system.

  • Add the various concentrations of darifenacin to the appropriate wells. Include vehicle control wells (with solvent but no darifenacin) and a positive control inhibitor (e.g., quinidine for CYP2D6).

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the CYP2D6-specific substrate to all wells.

  • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each darifenacin concentration relative to the vehicle control.

  • Plot the percent inhibition versus the log of the darifenacin concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Time-Dependent Inhibition (IC50 Shift Assay)

This protocol is used to determine if darifenacin is a time-dependent inhibitor of CYP2D6.

Materials:

  • Same as Protocol 1.

Procedure:

This assay involves two parallel sets of incubations:

  • Set A (No Pre-incubation): Follow the procedure for the direct inhibition IC50 determination as described in Protocol 1.

  • Set B (With Pre-incubation):

    • Prepare the incubation mixture in a 96-well plate containing phosphate buffer, HLM or recombinant CYP2D6, and the NADPH regenerating system.

    • Add the various concentrations of darifenacin to the appropriate wells.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for potential metabolism-dependent inactivation.[9][10]

    • Initiate the reaction by adding the CYP2D6-specific substrate.

    • Continue from step 7 of Protocol 1.

Data Analysis:

  • Calculate the IC50 value for both Set A (IC50, no pre-incubation) and Set B (IC50, with pre-incubation).

  • Calculate the IC50 shift ratio: (IC50, no pre-incubation) / (IC50, with pre-incubation).

  • A significant shift (typically a ratio > 1.5 or 2) indicates time-dependent inhibition.[11]

Visualizations

Darifenacin_Metabolism Darifenacin Darifenacin Metabolite1 Monohydroxylated Metabolites Darifenacin->Metabolite1 Metabolite2 Dihydrobenzofuran Ring-Opened Metabolites Darifenacin->Metabolite2 Metabolite3 N-dealkylated Metabolites Darifenacin->Metabolite3 CYP2D6 CYP2D6 CYP2D6->Darifenacin Metabolizes CYP3A4 CYP3A4 CYP3A4->Darifenacin Metabolizes

Caption: Darifenacin Metabolism Pathway.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Darifenacin Prepare Darifenacin Serial Dilutions Add_Inhibitor Add Darifenacin to Enzyme Mix Prep_Darifenacin->Add_Inhibitor Prep_Enzyme Prepare Enzyme Mix (Microsomes/CYP, Buffer, NADPH) Prep_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Metabolite Formation (LC-MS/MS) Terminate->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Caption: In-Vitro CYP Inhibition Assay Workflow.

Logical_Relationship Darifenacin Darifenacin Inhibition Competitive Inhibition Darifenacin->Inhibition CYP2D6 CYP2D6 Enzyme Metabolism Substrate Metabolism CYP2D6->Metabolism Substrate CYP2D6 Substrate Substrate->Metabolism Inhibition->Metabolism Blocks

Caption: Darifenacin's Competitive Inhibition of CYP2D6.

References

Refinement of surgical procedures for bladder catheterization in Darifenacin studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bladder Catheterization for Darifenacin Studies

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the surgical procedures for bladder catheterization in rodent models used for Darifenacin studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Darifenacin that necessitates bladder catheterization for in vivo studies?

A1: Darifenacin is a competitive muscarinic receptor antagonist with a high affinity for the M3 receptor subtype.[1][2][3] M3 receptors are crucial in mediating the contraction of the bladder's detrusor smooth muscle.[1][4] In preclinical studies, direct intravesical delivery via catheterization is often employed to investigate the local effects of Darifenacin on bladder function, such as increased capacity and reduced contraction frequency, while minimizing systemic side effects.[2][4][5] This targeted approach allows for a precise evaluation of the drug's efficacy on the bladder tissue itself.

Q2: Which rodent models are most commonly used for bladder catheterization in urological studies, and are there sex-based differences to consider?

A2: Both rats and mice are extensively used. Female rodents are often preferred because their external urinary ostium is more easily visualized anterior to the vaginal opening, simplifying the catheterization procedure.[6] However, the complex anatomy of the male mouse urethra, which includes a significant curvature and the presence of the bulbourethral gland, presents considerable challenges.[7][8] Recent advancements have led to new methods and specialized catheters for male mice, making their use in lower urinary tract studies more feasible.[7][9] The choice of model often depends on the specific research question and the need to investigate potential sex-based differences in drug response.

Q3: What are the key advantages of intravesical drug delivery via catheterization compared to systemic administration in Darifenacin studies?

A3: The main advantages include:

  • Site-Specific Action: Direct instillation into the bladder allows for a high local concentration of Darifenacin at the target tissue (the urothelium and detrusor muscle), maximizing its therapeutic effect.[5]

  • Minimized Systemic Side Effects: By localizing the drug, systemic absorption is reduced, which in turn minimizes common antimuscarinic side effects like dry mouth, constipation, and CNS effects.[4][5]

  • Controlled Dosing: This method allows for precise control over the dose delivered directly to the bladder, which is crucial for pharmacokinetic and pharmacodynamic studies.[10]

Q4: What is Catheter-Related Bladder Discomfort (CRBD), and can Darifenacin be used to mitigate it?

A4: CRBD is a condition characterized by symptoms similar to an overactive bladder (OAB), such as urgency and frequency, caused by the presence of a urinary catheter.[11] Studies in humans have shown that pretreatment with oral Darifenacin (7.5 mg) can significantly reduce the incidence and severity of CRBD post-surgery compared to a placebo.[11] This suggests that Darifenacin's mechanism of relaxing the bladder muscles is effective in alleviating irritation caused by catheterization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Urethral Trauma/Bleeding during Insertion - Excessive force during insertion.- Incorrect catheter trajectory.- Inadequate lubrication.- Catheter size too large.- Use a gentle, steady insertion force. Do not force the catheter if resistance is met.[7]- Ensure the catheter trajectory is appropriate for the animal's anatomy (parallel to the distal urethra axis in female rodents).[6]- Use a sterile, water-soluble lubricant (e.g., xylocaine gel).[6]- Select the smallest appropriate catheter size (e.g., PE10 for mice).[7][8]
Catheter Blockage Post-Implantation - Kinking of the catheter tubing.- Encrustation from urine sediment.- Blood clot formation (hematuria).- Tissue debris.- Ensure the catheter is securely sutured without kinks or sharp bends.- Flush the catheter periodically with sterile saline to maintain patency.- If hematuria is present, monitor the animal closely. If blockage persists, the animal may need to be euthanized.[6]
Post-operative Urinary Tract Infection (UTI) - Contamination during the surgical procedure.- Compromise of the closed drainage system.- Ascending infection along the catheter.- Maintain strict aseptic technique throughout the entire procedure.[12][13]- Use sterile gloves, drapes, and instruments.[13]- Ensure the drainage system remains a closed circuit. Do not disconnect tubing from the collection bag.[12]- Administer prophylactic antibiotics as per institutional guidelines.
Bladder Perforation - Traumatic insertion of the catheter.- Over-distension of the bladder during infusion.- Use caution and gentle technique during insertion.- If perforation is suspected (e.g., abdominal swelling, distress), the animal should be euthanized immediately.[6]- Infuse fluids slowly and monitor for any signs of leakage or distress.
Animal Distress or Pain Post-Surgery - Surgical trauma.- Bladder spasms or irritation from the catheter.- Administer appropriate pre- and post-operative analgesics as recommended by veterinarians.[14]- Assess the animal for clinical signs of pain such as hunched posture or piloerection.[14]- Ensure the catheter is not causing undue tension or pressure.

Experimental Protocols

Refined Protocol for Chronic Bladder Catheterization in Female Rats

This protocol is a synthesis of best practices for establishing a chronic indwelling bladder catheter for long-term urological studies, such as those involving repeated intravesical administration of Darifenacin.

  • Animal Preparation:

    • Use adult female rats weighing at least 200-250g to ensure the bladder and urethra are of sufficient size.[14]

    • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).

    • Place the animal in a supine position. Shave and sterilize the abdominal area.

  • Catheter Preparation:

    • Use a polyethylene catheter (e.g., PE-50) with a flared or beaded tip to prevent dislodgement from the bladder.

    • Measure and mark the desired insertion length.

    • Sterilize the catheter prior to use.

  • Surgical Procedure:

    • Make a small midline incision in the lower abdomen to expose the bladder.

    • Gently lift the bladder dome with forceps.

    • Create a small puncture in the bladder dome using a 22-gauge needle.

    • Insert the prepared catheter into the bladder through the puncture site, ensuring the flared tip is securely inside.

    • Secure the catheter in place with a purse-string suture around the insertion site using an absorbable suture.

    • Tunnel the external end of the catheter subcutaneously to the dorsal neck region. This prevents the animal from accessing and damaging the catheter.

    • Exteriorize the catheter at the nape of the neck and secure it with a non-absorbable suture.

    • Close the abdominal incision in layers.

  • Post-Operative Care:

    • House animals individually to prevent interference with the catheter.[14]

    • Administer post-operative analgesics for at least 48 hours.

    • Flush the catheter with sterile saline daily to maintain patency.

    • Monitor the animal for signs of infection, distress, or catheter-related complications. The catheter can typically remain functional for four to six weeks.[15]

    • Connect the external end of the catheter to a syringe pump for controlled intravesical instillation of Darifenacin or vehicle.

Data Presentation

Table 1: Complication Rates in Rodent Bladder Catheterization

(Note: This is representative data synthesized from common reports in the literature. Actual rates may vary.)

Complication Reported Incidence Primary Prevention Strategy Reference
Urethral Trauma5-15%Gentle insertion, proper lubrication, correct catheter size[6][12]
Catheter-Associated UTI3-10% per day of catheterizationStrict aseptic surgical technique, closed drainage system[16]
Bladder Perforation<5%Avoidance of excessive force, controlled bladder filling[6]
Catheter Blockage10-20% (in chronic models)Regular flushing with sterile saline, secure fixation[12]
Post-Operative Urinary Retention5-50% (after catheter removal)Appropriate timing of removal, monitoring post-removal[17]

Visualizations

Darifenacin Signaling Pathway

Darifenacin_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (on Detrusor Muscle) ACh->M3R binds to & activates Contraction Detrusor Muscle Contraction M3R->Contraction OAB Overactive Bladder Symptoms (Urgency, Frequency) Contraction->OAB leads to Darifenacin Darifenacin Darifenacin->M3R selectively blocks

Caption: Darifenacin selectively blocks M3 receptors, inhibiting bladder muscle contraction.

Experimental Workflow for Intravesical Drug Study

Experimental_Workflow cluster_pre Pre-Operative cluster_op Surgical Phase cluster_post Post-Operative & Dosing cluster_end Endpoint A Animal Acclimatization & Baseline Measurements B Anesthesia & Surgical Site Prep A->B C Bladder Catheter Implantation B->C D Subcutaneous Tunneling & Exteriorization C->D E Post-Op Recovery & Analgesia D->E F Intravesical Instillation (Darifenacin vs. Vehicle) E->F G Functional Assessment (e.g., Cystometry) F->G G->F Repeated Cycles H Euthanasia & Tissue Collection G->H

Caption: Workflow from animal preparation to data collection in a catheterization study.

Troubleshooting Logic for Catheter Patency

Troubleshooting_Flowchart Start No Urine Output from Catheter Check_Animal Check Animal's Condition (Distress, Bladder Distension) Start->Check_Animal Check_Catheter Check External Catheter for Kinks or Compression Check_Animal->Check_Catheter Animal OK Euthanize Consider Euthanasia per Protocol Check_Animal->Euthanize Animal in Distress Check_Catheter->Start Kink Found & Fixed, Still No Flow Flush Attempt to Flush with 0.1 mL Sterile Saline Check_Catheter->Flush No External Kinks Resistance Resistance Felt? Flush->Resistance Patency_Restored Patency Restored. Continue Monitoring. Resistance->Patency_Restored No Obstruction Suspect Internal Obstruction (Clot/Debris) Resistance->Obstruction Yes Obstruction->Euthanize

Caption: A decision-making flowchart for troubleshooting a non-patent bladder catheter.

References

Best practices for long-term storage and handling of Darifenacin solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Darifenacin solutions, tailored for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Darifenacin hydrobromide?

For long-term storage, this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two to four years.[1][2]

Q2: How should I prepare a stock solution of Darifenacin?

A stock solution can be made by dissolving this compound in an organic solvent of choice, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1][2] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[2]

Q3: What is the solubility of Darifenacin in common laboratory solvents?

This compound has varying solubility in common organic solvents and is sparingly soluble in aqueous buffers.[1][2] For specific solubility data, please refer to the table below.

Q4: Can I store Darifenacin in an aqueous solution?

It is not recommended to store aqueous solutions of Darifenacin for more than one day.[1][2] For experiments requiring aqueous buffers, a fresh working solution should be prepared from a stock solution in an organic solvent daily.

Q5: What are the primary degradation pathways for Darifenacin?

Studies indicate that Darifenacin is susceptible to degradation under specific stress conditions. Significant degradation has been observed during acidic hydrolysis and under oxidative stress.[3][4][5] The compound is relatively stable under neutral, basic, thermal, and photolytic conditions.[6]

Q6: What safety precautions are necessary when handling Darifenacin?

Darifenacin should be considered hazardous until more information is available.[1][2] Standard laboratory safety protocols should be followed:

  • Do not ingest, inhale, or allow contact with eyes or skin.[1][2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.[1][2]

  • Always review the complete Safety Data Sheet (SDS) provided by the supplier before use.[1]

Section 2: Data Presentation

Quantitative data regarding the solubility and storage of this compound are summarized below for easy reference.

Table 1: Solubility of this compound

SolventApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)3[1][2]
Dimethyl Sulfoxide (DMSO)2[1][2]
Ethanol0.3[1][2]
1:1 Solution of DMF:PBS (pH 7.2)0.5[1][2]
WaterInsoluble[7]

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 2-4 years[1][2]
Aqueous SolutionRoom Temperature or 4°CNot recommended for > 24 hours[1][2]
Organic Stock Solution-20°CStability is solvent-dependent; refer to supplier data. Generally stable for weeks to months.General Lab Practice

Section 3: Experimental Protocols and Methodologies

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound solid using an analytical balance.

  • Transfer the solid to a sterile vial.

  • Purge the anhydrous DMSO with an inert gas for several minutes to remove dissolved oxygen.

  • Add the required volume of purged DMSO to the vial containing the Darifenacin solid to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of solid).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Forced Degradation Study

Objective: To assess the stability of Darifenacin under various stress conditions, indicating its susceptibility to degradation. This protocol is based on methodologies described in stability-indicating assays.[3][6]

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl), 2 N

  • Sodium hydroxide (NaOH), 2 N

  • Hydrogen peroxide (H₂O₂), 3-6%

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or water bath set to 80°C

  • UV lamp for photolytic studies

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Acid Hydrolysis: Mix an aliquot of Darifenacin stock solution with 2 N HCl. Heat the mixture at 80°C for approximately 8 hours.[6] Cool, neutralize with NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of Darifenacin stock solution with 2 N NaOH. Heat the mixture at 80°C for approximately 8 hours.[6] Cool, neutralize with HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of Darifenacin stock solution with 3-6% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24-48 hours). Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a sample of solid Darifenacin in an oven at 100°C for 10 hours.[6] Also, heat a solution of Darifenacin at a high temperature (e.g., 80°C) for a set duration. Prepare samples for HPLC analysis.

  • Photolytic Degradation: Expose a solution of Darifenacin to UV light for a defined period. Prepare a control sample protected from light. Analyze both samples by HPLC.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method. Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Darifenacin compound.

Section 4: Troubleshooting and Visual Guides

Troubleshooting Guide

Q: My Darifenacin solution appears cloudy or has precipitated. What should I do? A: Precipitation can occur for several reasons:

  • Low Solubility: Darifenacin is sparingly soluble in aqueous buffers.[1] If you are diluting a stock solution into an aqueous medium, ensure the final concentration does not exceed its solubility limit (~0.5 mg/mL in a 1:1 DMF:PBS solution).[2]

  • Temperature: If a concentrated stock solution was stored at low temperatures, the compound might have crystallized. Warm the solution gently (e.g., 37°C) and vortex to redissolve before use.

  • Solvent Choice: Ensure you are using a suitable organic solvent for your stock solution, such as DMSO or DMF, where solubility is higher.[1][2]

Q: I am seeing unexpected peaks in my HPLC analysis. Could my Darifenacin have degraded? A: Yes, this is a possibility.

  • Check Storage: Confirm that aqueous solutions were freshly prepared and that stock solutions were stored correctly at -20°C.

  • Review Conditions: Darifenacin is known to degrade under acidic and oxidative conditions.[3][4] Evaluate if your experimental conditions (e.g., acidic pH, presence of oxidizing agents) could have caused degradation. Running a control sample under neutral conditions can help isolate the cause.

  • Purity: Ensure the purity of the initial Darifenacin solid was high (≥95%).[1][2]

Q: My experimental results are inconsistent. Could it be related to my Darifenacin solution? A: Inconsistent results can stem from solution handling and stability issues.

  • Fresh Preparations: Always use freshly prepared aqueous working solutions. Do not store them for more than a day.[1][2]

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freezing and thawing, which can degrade the compound over time.

  • Accurate Pipetting: Ensure accurate and consistent dilution from the stock solution for each experiment, as viscosity of solvents like DMSO can affect pipetting accuracy.

Visual Guides (Graphviz Diagrams)

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start_node Start: Darifenacin HBr (Solid, -20°C) process_node_dissolve Dissolve in Organic Solvent (Purge with Inert Gas) start_node->process_node_dissolve Weigh & Transfer process_node process_node solvent_node DMSO or DMF solvent_node->process_node_dissolve solution_node solution_node final_node Final Aqueous Working Solution warning_node Warning: Do not store aqueous solution for more than one day. final_node->warning_node solution_node_stock Concentrated Stock Solution (Store at -20°C in aliquots) process_node_dissolve->solution_node_stock Vortex to dissolve process_node_dilute Dilute into Aqueous Buffer solution_node_stock->process_node_dilute Dilute aliquot process_node_dilute->final_node

Caption: Workflow for preparing Darifenacin working solutions from solid.

G problem Problem: Solution is Cloudy or Precipitated question_temp Was the stock solution stored at -20°C? problem->question_temp Check question question answer answer solution solution answer_warm Compound may have crystallized. Gently warm to 37°C and vortex. question_temp->answer_warm Yes question_conc Is the final concentration in aqueous buffer too high? question_temp->question_conc No / Still Cloudy solution_redissolved Solution is now clear. Proceed. answer_warm->solution_redissolved If successful answer_conc Solubility in aqueous buffer is low. (~0.5 mg/mL in 1:1 DMF:PBS) question_conc->answer_conc Yes answer_solvent Verify the correct solvent was used for the stock (DMSO, DMF). question_conc->answer_solvent No solution_remake Remake solution at a lower concentration or with correct solvent. answer_conc->solution_remake Action answer_solvent->solution_remake

Caption: Troubleshooting flowchart for Darifenacin solution precipitation.

G cluster_stable Relatively Stable Conditions cluster_unstable Degradation Conditions darifenacin Darifenacin stable Stable darifenacin->stable Under these conditions unstable Unstable darifenacin->unstable Under these conditions product Degradation Products unstable->product Leads to condition condition condition_neutral Neutral Hydrolysis condition_neutral->stable condition_base Base Hydrolysis condition_base->stable condition_thermal Thermal Stress condition_thermal->stable condition_photo Photolytic Stress condition_photo->stable condition_acid Acidic Hydrolysis condition_acid->unstable condition_oxidative Oxidative Stress condition_oxidative->unstable

Caption: Darifenacin stability and factors leading to degradation.

References

Validation & Comparative

A Preclinical Head-to-Head: Unraveling the Uro-Selectivity of Darifenacin versus Oxybutynin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between pharmacotherapies for overactive bladder (OAB) is paramount. This guide provides a comparative analysis of the preclinical efficacy of Darifenacin and Oxybutynin, focusing on their receptor selectivity and functional effects on bladder smooth muscle. The data presented herein is curated from a range of preclinical models to offer a comprehensive overview for informed decision-making in drug discovery and development.

Executive Summary

Darifenacin, a selective M3 muscarinic receptor antagonist, and Oxybutynin, a non-selective antagonist with moderate M3 preference, are both established treatments for OAB. Preclinical evidence robustly supports the distinct pharmacological profiles of these two agents. Darifenacin consistently demonstrates a higher selectivity for the M3 receptor subtype, which is predominantly responsible for detrusor muscle contraction, over other muscarinic receptor subtypes found in tissues such as the salivary glands and heart. This M3 selectivity is hypothesized to translate into a more favorable side-effect profile. In contrast, Oxybutynin exhibits a broader spectrum of activity across muscarinic receptors. This guide will delve into the quantitative data from receptor binding assays and functional bladder contractility studies to illuminate these differences.

In Vitro Receptor Binding Affinity

The cornerstone of understanding the differential effects of Darifenacin and Oxybutynin lies in their binding affinities for the five muscarinic receptor subtypes (M1-M5). The following table summarizes the negative logarithm of the inhibitor constant (pKi) values from radioligand binding assays. Higher pKi values indicate greater binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M1 Selectivity (fold)M3 vs M2 Selectivity (fold)
Darifenacin 8.27.49.17.38.0~8~50
Oxybutynin 8.77.88.98.07.4~1.6~12.6

Data compiled from studies utilizing Chinese Hamster Ovary (CHO) cells expressing human recombinant muscarinic receptors.

Functional Potency in Bladder Tissue

Beyond receptor binding, functional assays provide critical insights into the inhibitory effects of these drugs on bladder smooth muscle contraction. The following table presents the estimated antagonist affinities (pKD) derived from studies measuring the inhibition of carbachol-induced contractions in isolated porcine bladder detrusor muscle.

CompoundEstimated Affinity (pKD) in Porcine Detrusor
Darifenacin 7.95
Oxybutynin 7.44

A higher pKD value indicates greater potency in antagonizing agonist-induced contractions.

In Vivo Urodynamic Effects in Preclinical Models

Animal models provide a more integrated physiological context to evaluate the efficacy of these compounds. The table below summarizes key findings from a study in anesthetized rhesus monkeys, a model with high translational relevance to human bladder physiology.

Compound (Dose)Change in Bladder CapacityChange in Micturition Pressure
Darifenacin (0.1 mg/kg)29% increaseDecrease
Oxybutynin (1 mg/kg)71% increaseDecrease

Note: The doses used for each compound in this study were not equipotent, which should be considered when interpreting the magnitude of the effects.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Darifenacin and Oxybutynin for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, is used as the radioligand.

  • Competition Binding: A fixed concentration of [³H]-NMS is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (Darifenacin or Oxybutynin).

  • Incubation: The reaction is incubated at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Bladder Tissue Contractility Assay (Organ Bath)

Objective: To assess the functional potency of Darifenacin and Oxybutynin in inhibiting agonist-induced bladder smooth muscle contraction.

Methodology:

  • Tissue Preparation: Strips of detrusor smooth muscle are dissected from animal bladders (e.g., guinea pig, pig, or rat).

  • Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Tension Recording: The tissues are connected to isometric force transducers to record changes in muscle tension.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist, typically carbachol, to establish a baseline contractile response.

  • Antagonist Incubation: After washing out the agonist, the tissues are incubated with a fixed concentration of the antagonist (Darifenacin or Oxybutynin) for a predetermined period.

  • Post-Antagonist Agonist Curve: The carbachol concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate its potency, often expressed as a pA2 or pKD value.

In Vivo Cystometry in Rodent Models

Objective: To evaluate the effects of Darifenacin and Oxybutynin on urodynamic parameters in a live animal model of bladder function.

Methodology:

  • Animal Preparation: Female Sprague-Dawley rats are typically used. A catheter is implanted into the bladder dome and exteriorized at the nape of the neck.

  • Anesthesia: The experiment is often conducted under urethane anesthesia to maintain a micturition reflex.

  • Cystometry: The bladder catheter is connected to a pressure transducer and an infusion pump. Saline is infused into the bladder at a constant rate.

  • Urodynamic Parameters: Bladder pressure is continuously recorded, allowing for the measurement of parameters such as bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), and frequency of bladder contractions.

  • Drug Administration: Darifenacin or Oxybutynin is administered intravenously or orally at various doses.

  • Data Collection: Urodynamic parameters are recorded before and after drug administration to assess the treatment effect.

  • Data Analysis: Changes in bladder capacity, micturition pressure, and contraction frequency are quantified and compared between treatment groups.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Muscarinic_Signaling_Pathway cluster_cell Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ SR->Ca2 releases Contraction Muscle Contraction Ca2->Contraction PKC->Contraction Darifenacin Darifenacin Darifenacin->M3R blocks (selective) Oxybutynin Oxybutynin Oxybutynin->M3R blocks (non-selective)

Muscarinic M3 Receptor Signaling Pathway in Bladder Contraction.

Preclinical_Comparison_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment receptor_binding Receptor Binding Assays (M1-M5 Subtypes) functional_assay Isolated Bladder Tissue Contractility Assays data_analysis Data Analysis and Comparison (Ki, pKD, Bladder Capacity, etc.) receptor_binding->data_analysis functional_assay->data_analysis animal_model Rodent/Non-human Primate Overactive Bladder Model cystometry In Vivo Cystometry (Urodynamic Measurements) animal_model->cystometry cystometry->data_analysis start Drug Candidates (Darifenacin vs. Oxybutynin) start->receptor_binding start->functional_assay start->animal_model conclusion Comparative Efficacy Profile data_analysis->conclusion

Experimental Workflow for Preclinical Comparison.

Conclusion

The preclinical data strongly indicate that Darifenacin possesses a more selective M3 muscarinic receptor antagonist profile compared to Oxybutynin. This is evident from both the receptor binding affinities and the functional potency in bladder tissue. While both drugs demonstrate efficacy in preclinical models of bladder overactivity, the higher M3 selectivity of Darifenacin provides a pharmacological rationale for its potential to offer a better-tolerated treatment for OAB by minimizing side effects associated with the blockade of other muscarinic receptor subtypes. This guide provides a foundational preclinical comparison to aid researchers and drug development professionals in their ongoing efforts to refine and discover novel therapies for lower urinary tract disorders.

Validating the Uroselectivity of Darifenacin In-Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo uroselectivity of Darifenacin against other commonly used antimuscarinic agents for the treatment of overactive bladder (OAB). The data presented herein is collated from multiple preclinical and clinical studies to support an evidence-based evaluation of Darifenacin's bladder-selective profile.

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, the primary receptor subtype mediating bladder detrusor muscle contraction.[1] Its efficacy in treating OAB is attributed to this targeted action. However, the clinical utility of antimuscarinic agents is often limited by systemic side effects, most notably dry mouth, which results from the blockade of M3 receptors in the salivary glands.[2] Uroselectivity, therefore, refers to a drug's preferential effect on the bladder over other muscarinic receptor-mediated tissues, such as the salivary glands. This guide will delve into the in-vivo evidence that substantiates Darifenacin's uroselective properties.

Comparative In-Vivo Uroselectivity Data

The following table summarizes key quantitative data from in-vivo studies, comparing the effects of Darifenacin with other antimuscarinic agents on bladder function and salivation. The data highlights the separation between the desired therapeutic effect on the bladder and the common adverse effect of dry mouth.

DrugAnimal ModelBladder Effect (Metric)Salivary Gland Effect (Metric)Bladder/Salivary Selectivity RatioReference
Darifenacin Anesthetized DogsInhibited pelvic nerve-stimulated bladder contractionsInhibited trigeminal nerve-stimulated salivation~10[3]
Oxybutynin Anesthetized DogsInhibited pelvic nerve-stimulated bladder contractionsInhibited trigeminal nerve-stimulated salivation~5[3]
Tolterodine Anesthetized DogsInhibited pelvic nerve-stimulated bladder contractionsInhibited trigeminal nerve-stimulated salivation~5[3]
Solifenacin Anesthetized RatsInhibited carbachol-stimulated bladder pressure increases (IDose-dependently)Inhibitory effects on salivation only at high dosesBladder-selective profile demonstrated[4]
Darifenacin MicePronounced and long-lasting binding of muscarinic receptors in the bladderContinuous suppression of pilocarpine-induced salivary secretionTime-course of suppression coincided with receptor binding in the submaxillary gland[5][6]
Oxybutynin RatsSignificant binding of muscarinic receptors in the bladder (transdermal)No long-term binding in the submaxillary gland (transdermal)N/A[7][8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key in-vivo experiments are provided below.

In-Vivo Bladder Function Assessment in Anesthetized Rodents

This protocol is a composite of methodologies described in studies evaluating the effects of antimuscarinic agents on bladder function.[4][9]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with urethane. A laparotomy is performed to expose the urinary bladder.

  • Catheterization: A catheter is inserted into the bladder dome for the infusion of saline and another is inserted via the urethra for the measurement of intravesical pressure.

  • Cystometry: The bladder is filled with saline at a constant rate to induce rhythmic bladder contractions.

  • Drug Administration: The test compounds (e.g., Darifenacin, Solifenacin, Oxybutynin) or vehicle are administered intravenously.

  • Data Acquisition: Intravesical pressure is continuously recorded to measure the amplitude and frequency of bladder contractions before and after drug administration. The inhibitory effect of the compounds on bladder contractions is then quantified.

In-Vivo Salivary Gland Function Assessment in Rodents

This protocol is based on methods used to assess the side effects of antimuscarinic drugs on salivation.[2][5][6]

  • Animal Preparation: Male mice or rats are used. The animals are conscious for this procedure to allow for natural salivation.

  • Induction of Salivation: A sialogogue, such as pilocarpine, is administered intraperitoneally to induce robust salivation.

  • Drug Administration: The test compounds (e.g., Darifenacin, Oxybutynin) or vehicle are administered orally or intravenously at various time points before the pilocarpine challenge.

  • Saliva Collection: Pre-weighed cotton balls are placed in the animals' mouths for a defined period to absorb the secreted saliva.

  • Quantification: The amount of saliva secreted is determined by the change in weight of the cotton balls. The inhibitory effect of the test compounds on salivation is then calculated by comparing it to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Initiates Darifenacin Darifenacin Darifenacin->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Contraction.

Uroselectivity_Workflow cluster_bladder Bladder Function Assessment cluster_salivary Salivary Gland Function Assessment cluster_analysis Data Analysis and Comparison Animal_Prep_B Anesthetized Animal (e.g., Rat) Cystometry Induce Bladder Contractions (Saline Infusion) Animal_Prep_B->Cystometry Drug_Admin_B Administer Test Compound (e.g., Darifenacin) Cystometry->Drug_Admin_B Measure_Contraction Record Intravesical Pressure (Amplitude, Frequency) Drug_Admin_B->Measure_Contraction Analyze_Bladder Quantify Inhibition of Bladder Contractions Measure_Contraction->Analyze_Bladder Animal_Prep_S Conscious Animal (e.g., Mouse) Drug_Admin_S Administer Test Compound (e.g., Darifenacin) Animal_Prep_S->Drug_Admin_S Induce_Salivation Induce Salivation (Pilocarpine Injection) Drug_Admin_S->Induce_Salivation Collect_Saliva Collect and Weigh Saliva Induce_Salivation->Collect_Saliva Analyze_Saliva Quantify Inhibition of Salivation Collect_Saliva->Analyze_Saliva Compare Calculate Bladder vs. Salivary Selectivity Ratio Analyze_Bladder->Compare Analyze_Saliva->Compare

Caption: Experimental Workflow for In-Vivo Uroselectivity Assessment.

References

A Cross-Species Examination of Darifenacin Pharmacodynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). Its therapeutic efficacy is primarily attributed to the blockade of M3 receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity. However, the pharmacodynamic profile of Darifenacin, including its receptor affinity, functional potency, and tissue selectivity, can exhibit species-specific variations. Understanding these differences is crucial for the preclinical to clinical translation of efficacy and safety data. This guide provides a comparative overview of the pharmacodynamics of Darifenacin across various species, supported by experimental data and detailed methodologies.

Muscarinic Receptor Binding Affinity

The binding affinity of Darifenacin to muscarinic receptor subtypes is a key determinant of its pharmacological activity. The following table summarizes the reported binding affinities (as pKi values) of Darifenacin for human recombinant muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (pKi) of Darifenacin in Human (Recombinant)

Receptor SubtypepKi (mean ± SEM)
M18.2 (± 0.04)[1]
M27.4 (± 0.1)[1]
M39.1 (± 0.1)[1]
M47.3 (± 0.1)[1]
M58.0 (± 0.1)[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

These data demonstrate that Darifenacin exhibits the highest affinity for the M3 receptor subtype in humans, with approximately 8-fold and 50-fold selectivity over M1 and M2 receptors, respectively.[1]

Functional Antagonism in Isolated Tissues

The functional antagonist potency of Darifenacin has been evaluated in various isolated tissue preparations from different species. The following table summarizes the antagonist potency (as pA2 values) in guinea pig tissues.

Table 2: Functional Antagonist Potency (pA2) of Darifenacin in Guinea Pig Tissues

TissueReceptor-Mediated ResponsepA2 Value
IleumM3-mediated contraction8.66 - 9.4
TracheaM3-mediated contraction8.7
BladderM3-mediated contraction9.4
Saphenous Vein (Dog)M1-mediated response7.9
AtriumM2-mediated response7.2 - 7.48

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

In guinea pig tissues, Darifenacin demonstrates potent antagonism of M3 receptor-mediated responses in the bladder, ileum, and trachea.[2] The selectivity for M3 over M1 and M2 receptors is also evident from these functional assays.

In Vivo Pharmacodynamics

In vivo studies in animal models provide valuable insights into the integrated pharmacological effects of Darifenacin. The following table summarizes key in vivo findings in rats and dogs.

Table 3: In Vivo Pharmacodynamic Effects of Darifenacin

SpeciesModelParameter MeasuredKey Findings
RatConscious, cystometryMicturition pressureMinimum effective doses: 0.1mg/kg i.v. and 1mg/kg p.o.[2]
DogAnesthetized, neurogenic bladder contractionsInhibition of contractionsID50: 6.7µg/kg i.v.[2]
DogAnesthetized, bethanechol-induced bladder contractionsInhibition of contractionsID50: 14.9µg/kg i.v.[2]
DogConscious, bethanechol-induced reductions in bladder capacityInhibition of capacity reductionEffective at 0.3 to 3mg/kg p.o.[2]
DogConscious, intestinal motilityInhibition of food-stimulated motilityMED: 0.1mg/kg[2]

ID50: Dose that produces 50% of the maximal inhibitory effect. MED: Minimum effective dose.

These in vivo studies confirm the activity of Darifenacin on bladder function and intestinal motility at relevant doses in rats and dogs.

Non-Muscarinic Effects

Recent evidence suggests that Darifenacin may also exert effects through non-muscarinic pathways in the bladder. A study using porcine bladder tissue demonstrated that Darifenacin can inhibit contractions induced by various non-muscarinic agonists.

Table 4: Inhibition of Non-Muscarinic Agonist-Induced Contractions by Darifenacin (100 nM) in Porcine Detrusor Muscle

AgonistReceptor/Pathway% Inhibition of Maximum Contraction
α,β-methylene-ATPPurinergic P2X receptors50%[3][4]
Prostaglandin E2Prostanoid EP receptors73%[3][4]
HistamineHistamine H1 receptors64%[3][4]
Serotonin (5-HT)Serotonin receptors53%[3][4]

These findings, which were shown to be independent of muscarinic receptor blockade, suggest a more complex pharmacological profile for Darifenacin than previously understood.[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Darifenacin's Muscarinic Antagonism

G Darifenacin's M3 Muscarinic Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Bladder Smooth Muscle Cell Acetylcholine_release Acetylcholine (ACh) Release M3_Receptor M3 Muscarinic Receptor Acetylcholine_release->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_release->Contraction Leads to Darifenacin Darifenacin Darifenacin->M3_Receptor Blocks

Caption: Darifenacin competitively antagonizes the M3 muscarinic receptor on bladder smooth muscle.

Experimental Workflow for In Vitro Receptor Binding Assay```dot

G Cell_Culture CHO-K1 cells expressing human M1-M5 receptors Membrane_Prep Cell membrane preparation Cell_Culture->Membrane_Prep Incubation Incubation with [³H]-NMS (radioligand) & varying concentrations of Darifenacin Membrane_Prep->Incubation Separation Separation of bound & free radioligand (filtration) Incubation->Separation Quantification Quantification of bound radioactivity (scintillation counting) Separation->Quantification Data_Analysis Data analysis to determine IC50 and Ki values Quantification->Data_Analysis

References

Benchmarking Darifenacin: A Comparative Guide to M3 Muscarinic Antagonists in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of darifenacin's performance against other M3 muscarinic receptor antagonists. The following sections detail the comparative binding affinities, functional potencies, and underlying experimental methodologies, supported by quantitative data and pathway visualizations.

Darifenacin is recognized as a potent and selective M3 muscarinic antagonist.[1] The M3 receptor is a primary target in the treatment of overactive bladder (OAB) as it mediates detrusor muscle contraction.[1][2] By selectively targeting the M3 receptor, darifenacin aims to reduce the anticholinergic side effects associated with less selective antagonists, such as dry mouth, constipation, and cognitive impairment, which are mediated by M1, M2, and other muscarinic receptor subtypes.[3][4]

Comparative Binding Affinity of M3 Antagonists

The binding affinity of a drug to its target receptor is a key indicator of its potency. This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Radioligand binding assays are a standard method to determine the affinity of a drug for a receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest and a competitive, non-labeled compound (the drug being tested). By measuring the displacement of the radioligand by the test compound, the Ki and subsequently the pKi can be calculated.

The following table summarizes the pKi values for darifenacin and other commonly used M3 antagonists across all five muscarinic receptor subtypes (M1-M5). The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing human recombinant muscarinic receptors.[1]

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKiM3 Selectivity (fold vs M2)
Darifenacin 8.27.49.17.38.050.1
Solifenacin7.66.98.0--12.6
Oxybutynin8.77.88.98.07.412.6
Tolterodine8.88.08.57.77.73.2
Fesoterodine (Active Metabolite)8.78.88.29.08.30.25
Trospium9.19.29.39.08.61.3

Data compiled from multiple sources.[1][5]

As the data indicates, darifenacin exhibits the highest selectivity for the M3 receptor over the M2 receptor among the compared antagonists.[1] This high selectivity is theoretically linked to a more favorable side-effect profile, particularly concerning cardiovascular effects which are primarily mediated by M2 receptors.[6]

Functional Assay Performance

Functional assays measure the biological response of a cell or tissue to a drug, providing a more direct assessment of its efficacy as an antagonist. Key functional assays for M3 antagonists include inositol phosphate accumulation and intracellular calcium mobilization, both of which are downstream events in the M3 receptor signaling cascade.

Inositol Phosphate (IP) Accumulation Assay

Activation of the M3 receptor, a Gq-protein coupled receptor, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a second messenger that binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. An inositol phosphate accumulation assay quantifies the amount of IP3 produced in response to receptor activation. Antagonists are evaluated by their ability to inhibit agonist-induced IP accumulation.

Calcium Mobilization Assay

The release of intracellular calcium triggered by IP3 can be measured using fluorescent calcium indicators. A calcium mobilization assay provides a real-time readout of receptor activation. Antagonists are assessed by their ability to block the calcium signal induced by an agonist.

The following table presents functional potency data (pA2 or IC50 values) for darifenacin and other antagonists from various functional assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an antagonist that inhibits 50% of the maximal agonist response.

CompoundFunctional AssayTissue/Cell LinepA2 / IC50 (nM)
Darifenacin Phosphoinositide TurnoverGuinea Pig Bladder8.66
Phosphoinositide TurnoverGuinea Pig Salivary Gland7.9
Carbachol-induced ContractionGuinea Pig Ileum9.44
OxybutyninPhosphoinositide TurnoverGuinea Pig Bladder-
TolterodinePhosphoinositide TurnoverGuinea Pig Bladder-

Data compiled from multiple sources.[7][8]

Darifenacin demonstrates potent functional antagonism in tissues relevant to both its therapeutic effect (bladder) and potential side effects (salivary gland).[7] Studies have shown that darifenacin exhibits selectivity for the bladder over the salivary gland in functional assays.[7]

Experimental Protocols

Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of M3 antagonists can be performed as follows:

  • Cell Culture: CHO-K1 cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors are cultured in appropriate media.[1]

  • Membrane Preparation: Cells are harvested and homogenized to prepare cell membranes containing the receptors.

  • Binding Reaction: Cell membranes are incubated with a fixed concentration of a radioligand, such as [N-methyl-3H]-scopolamine, and varying concentrations of the unlabeled antagonist being tested.[1]

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.[1]

Inositol Phosphate Accumulation Assay

A typical protocol for an inositol phosphate accumulation assay is as follows:

  • Cell Culture and Labeling: Cells expressing the M3 receptor are cultured and labeled overnight with myo-[3H]inositol to incorporate it into cellular phosphoinositides.[9]

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing LiCl, which inhibits the breakdown of inositol phosphates.

  • Stimulation: Cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist.[9]

  • Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.

  • Purification: The extracted inositol phosphates are separated from other cellular components using anion-exchange chromatography.

  • Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation counting.

  • Data Analysis: Concentration-response curves are plotted to determine the potency of the antagonist.

Calcium Mobilization Assay

A common method for a calcium mobilization assay involves these steps:

  • Cell Culture: Cells expressing the M3 receptor are plated in a multi-well plate.[10]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A muscarinic agonist (e.g., acetylcholine) is added to the wells to stimulate the cells.[10]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a plate reader.[10]

  • Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is analyzed to determine its potency.

Visualizing the M3 Signaling Pathway and Experimental Workflow

To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for a functional assay.

M3_Signaling_Pathway ACh Acetylcholine (ACh) (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Muscle Contraction) Ca2->CellularResponse Triggers Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blocks Functional_Assay_Workflow Start Start CellCulture 1. Cell Culture (CHO cells expressing M3R) Start->CellCulture AssayPrep 2. Assay Preparation (e.g., Dye Loading for Calcium Assay) CellCulture->AssayPrep Antagonist 3. Add Antagonist (e.g., Darifenacin) AssayPrep->Antagonist Agonist 4. Add Agonist (e.g., Carbachol) Antagonist->Agonist Measurement 5. Measure Response (e.g., Fluorescence) Agonist->Measurement DataAnalysis 6. Data Analysis (IC50 / pA2 determination) Measurement->DataAnalysis End End DataAnalysis->End Darifenacin_Selectivity Darifenacin Darifenacin M3 M3 Receptor (High Affinity) Darifenacin->M3 Binds Strongly M1 M1 Receptor (Lower Affinity) Darifenacin->M1 M2 M2 Receptor (Lower Affinity) Darifenacin->M2 M4 M4 Receptor (Lower Affinity) Darifenacin->M4 M5 M5 Receptor (Lower Affinity) Darifenacin->M5 TherapeuticEffect Therapeutic Effect (Bladder Relaxation) M3->TherapeuticEffect SideEffects Potential Side Effects (Dry Mouth, CNS) M1->SideEffects M2->SideEffects

References

A comparative study of the side-effect profiles of Darifenacin and tolterodine

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the adverse event profiles of two common antimuscarinic agents for overactive bladder, supported by clinical trial data and mechanistic insights.

Darifenacin and tolterodine are established antimuscarinic agents widely prescribed for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Both drugs function by antagonizing muscarinic acetylcholine receptors, which are crucial in mediating bladder muscle contractions.[3][4] However, their selectivity for different muscarinic receptor subtypes influences their side-effect profiles, a critical consideration in clinical practice and further drug development. Darifenacin exhibits a high selectivity for the M3 receptor subtype, which is predominant in the bladder, whereas tolterodine has a more non-selective profile, binding to multiple muscarinic receptor subtypes.[4][5][6] This guide provides a comparative analysis of their side-effect profiles based on quantitative data from clinical studies, details the experimental protocols used, and illustrates the underlying mechanisms and study workflows.

Quantitative Comparison of Adverse Events

Clinical trial data reveals distinct differences in the incidence of common anticholinergic side effects between Darifenacin and tolterodine. The most frequently reported adverse events for both drugs are dry mouth and constipation.[5][7][8][9]

A head-to-head, double-blind clinical trial provides specific comparative rates. In this study, patients were randomized to receive Darifenacin (15 mg once daily), immediate-release tolterodine (2 mg twice daily), or a placebo for 12 weeks.[5] The incidence of the most common adverse events is summarized below.

Adverse EventDarifenacin (15 mg)Tolterodine (2 mg)Placebo
Dry Mouth 34.8%[5]26.9%[5]9.6%[5]
Constipation 25.0%[5]12.6%[5]6.1%[5]
Cardiovascular Events 1.8%[5]4.0%[5]0%[5]
Discontinuation due to Dry Mouth/Constipation 2.7%[5]1.8%[5]0%[5]

Notably, cardiovascular side effects, such as hypertension and palpitations, were reported more frequently in the tolterodine group.[5] Furthermore, a post-hoc analysis of this trial highlighted that a clinically relevant heart rate increase of ≥10 bpm occurred in 22.8% of patients on tolterodine, compared to 12.0% on Darifenacin and 14.3% on placebo.[5] Tachycardia was reported as an adverse event exclusively in patients receiving tolterodine.[5]

Experimental Protocols

The data presented is derived from rigorously designed clinical trials. A representative methodology is detailed below:

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[5]

Patient Population:

  • Inclusion Criteria: Patients aged 21–93 years with a diagnosis of overactive bladder for at least six months.[5]

  • Exclusion Criteria: Significant cardiovascular comorbidities, urinary retention, or other contraindications for antimuscarinic therapy.

Treatment Regimen:

  • Group 1: Darifenacin (15 mg, once daily)[5]

  • Group 2: Immediate-Release Tolterodine (2 mg, twice daily)[5]

  • Group 3: Placebo[5]

  • Duration: 12 weeks of treatment.[5]

Data Collection and Assessment:

  • Primary Efficacy Endpoints: Change from baseline in the number of incontinence episodes per week, micturition frequency, and urgency episodes, recorded via patient diaries.[5][8]

  • Safety and Tolerability Assessment: Spontaneously reported adverse events (AEs) were recorded at each study visit. Cardiovascular safety was specifically monitored through changes in heart rate and blood pressure from baseline to the final observation.[5] All AEs were coded using a standardized medical dictionary (e.g., MedDRA).

Mandatory Visualizations

Mechanism of Action and Side-Effect Pathway

Both Darifenacin and tolterodine exert their therapeutic effect by blocking M3 muscarinic receptors on the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[3] However, these receptors are also present in other tissues, such as salivary glands, the gastrointestinal tract, and ciliary muscle of the eye. Antagonism at these sites leads to the classic anticholinergic side effects.[3][4] Darifenacin's higher selectivity for M3 over M2 receptors may explain its comparable cardiac safety profile to placebo, as M2 receptors are involved in regulating heart rate.[5]

G cluster_0 Central Nervous System cluster_1 Effector Organs ACh Acetylcholine M3_Bladder M3 Receptor (Bladder Detrusor) ACh->M3_Bladder Binds M3_Salivary M3 Receptor (Salivary Gland) ACh->M3_Salivary Binds M2_Heart M2 Receptor (Heart) ACh->M2_Heart Binds Therapeutic Therapeutic Effect: Reduced OAB Symptoms M3_Bladder->Therapeutic Contraction SideEffect_Dry Side Effect: Dry Mouth M3_Salivary->SideEffect_Dry Salivation SideEffect_Tachy Side Effect: Tachycardia M2_Heart->SideEffect_Tachy ↓ Heart Rate Darifenacin Darifenacin (M3 Selective) Darifenacin->M3_Bladder Blocks Darifenacin->M3_Salivary Blocks Tolterodine Tolterodine (Non-Selective) Tolterodine->M3_Bladder Blocks Tolterodine->M3_Salivary Blocks Tolterodine->M2_Heart Blocks

Caption: Antimuscarinic drug action on M2 and M3 receptors and resulting clinical effects.

Comparative Clinical Trial Workflow

The logical flow of a comparative clinical trial for OAB drugs involves several key stages, from patient screening to data analysis, ensuring the generation of unbiased and reliable results.

G cluster_arms 12-Week Double-Blind Treatment A Patient Recruitment (OAB Diagnosis, Inclusion/Exclusion Criteria) B Informed Consent & Baseline Assessment (Diaries, Vitals, QoL Questionnaires) A->B C Randomization B->C D1 Arm 1: Darifenacin C->D1 1:1:1 D2 Arm 2: Tolterodine C->D2 D3 Arm 3: Placebo C->D3 E Follow-Up Visits (Weeks 2, 4, 8, 12) - Adverse Event Monitoring - Efficacy Data Collection D1->E D2->E D3->E F End of Study Assessment (Final Data Collection) E->F G Data Analysis - Efficacy Comparison - Safety & Tolerability Profile F->G

Caption: Workflow of a randomized, placebo-controlled trial comparing OAB treatments.

References

Replicating Preclinical Efficacy: A Comparative Guide to Darifenacin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data that underpins the mechanism of action of Darifenacin, a muscarinic M3 selective receptor antagonist. By objectively presenting key experimental findings and methodologies, this document serves as a resource for researchers seeking to replicate or build upon the foundational preclinical work in the field of overactive bladder (OAB) treatment.

Core Mechanism: Selective M3 Receptor Antagonism

Darifenacin's therapeutic effect in overactive bladder stems from its high affinity and selectivity for the M3 muscarinic acetylcholine receptor.[1][2] The M3 receptor is the primary mediator of involuntary bladder contractions characteristic of OAB.[3][4] By competitively blocking this receptor, Darifenacin leads to the relaxation of the detrusor smooth muscle, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and urge incontinence.[3]

M3 Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade involving the hydrolysis of phosphoinositides, which ultimately leads to an increase in intracellular calcium and smooth muscle contraction.[3] Darifenacin competitively antagonizes this pathway.

G cluster_membrane Cell Membrane M3_Receptor M3 Muscarinic Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Catalyzes PIP₂ Hydrolysis to ACh Acetylcholine (ACh) ACh->M3_Receptor Binds Darifenacin Darifenacin Darifenacin->M3_Receptor Blocks Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: M3 receptor signaling pathway and Darifenacin's point of inhibition.

Comparative Receptor Binding Affinity

A key preclinical differentiator for Darifenacin is its selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5). This selectivity profile is believed to contribute to a lower incidence of side effects commonly associated with less selective antimuscarinic agents, such as cognitive impairment (M1-related) and cardiac effects (M2-related).[2]

The following table summarizes the binding affinities (pKi values) of Darifenacin and other antimuscarinic agents for human muscarinic receptor subtypes. Higher pKi values indicate greater binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M1 Selectivity (fold)M3 vs M2 Selectivity (fold)
Darifenacin 8.27.49.17.38.0~8~50
Oxybutynin 8.77.88.98.07.4~1.6~12.6
Tolterodine 8.88.08.57.77.7~0.5~3.2

Data compiled from studies on human recombinant receptors expressed in CHO-K1 cells.[4]

Functional Antagonism in Bladder Tissue

In vitro studies using isolated bladder tissue strips are crucial for assessing the functional antagonism of compounds. These experiments typically measure the ability of an antagonist to inhibit contractions induced by a muscarinic agonist like carbachol.

Experimental Workflow: In Vitro Bladder Contractility Assay

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis T1 Isolate Human or Animal Bladder T2 Dissect into Detrusor Strips T1->T2 T3 Mount in Organ Bath (Krebs Solution, 37°C) T2->T3 E1 Equilibrate Tissue Under Tension T3->E1 E2 Induce Contraction (e.g., Carbachol) E1->E2 E3 Record Isometric Tension E2->E3 E4 Washout E3->E4 E5 Incubate with Antagonist (Darifenacin) E4->E5 E6 Repeat Carbachol Concentration-Response Curve E5->E6 A1 Compare Contraction Amplitude E6->A1 A2 Calculate pA2 or IC50 Values A1->A2

Caption: Workflow for assessing functional antagonism in isolated bladder tissue.

The table below presents the functional antagonist potency (pA2 values) of Darifenacin and comparators in human detrusor smooth muscle. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

CompoundFunctional Antagonist Potency (pA2) in Human Bladder
Darifenacin 9.34
Oxybutynin 7.74
Atropine 9.26
Propiverine 7.68

Data from studies on human urinary bladder specimens.[5]

Uroselectivity: Bladder vs. Salivary Gland Effects

A critical aspect of the preclinical evaluation of antimuscarinic agents for OAB is their relative effect on the bladder versus other tissues, particularly the salivary glands, to predict the likelihood of dry mouth as a side effect.

Experimental Workflow: In Vivo Salivary Secretion Assay (Rat Model)

G cluster_setup Animal Preparation cluster_stim Salivation Induction cluster_measure Measurement cluster_analysis Analysis P1 Anesthetize Rat P2 Administer Darifenacin or Comparator Drug P1->P2 S1 Stimulate Salivation (e.g., Pilocarpine or Trigeminal Nerve Stimulation) P2->S1 M1 Collect Saliva S1->M1 M2 Measure Salivary Flow Rate M1->M2 A1 Calculate ID50 for Inhibition of Salivation M2->A1 A2 Compare with Bladder Inhibition Data A1->A2

Caption: Workflow for in vivo assessment of effects on salivary secretion.

The following table shows the inhibitory potency (ID50 values) of Darifenacin and comparator drugs on bladder contractions versus salivation in anesthetized dogs. A higher ratio of Salivary Gland ID50 to Bladder ID50 indicates greater functional selectivity for the bladder.

CompoundBladder Contraction ID50 (nmol/kg, i.v.)Salivation ID50 (nmol/kg, i.v.)Selectivity Ratio (Salivation/Bladder)
Darifenacin 3333010.0
Oxybutynin 1005005.0
Tolterodine 392005.1
Propiverine 1408205.9

Data adapted from preclinical studies in anesthetized dogs.[3]

Experimental Protocols

Receptor Binding Assay
  • Objective: To determine the binding affinity of the test compound for different muscarinic receptor subtypes.

  • Method: Competitive radioligand binding assay.[4]

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.[4]

  • Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS).[4]

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the unlabeled antagonist (e.g., Darifenacin).

    • Incubation is carried out in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) at a controlled temperature (e.g., 20°C).[4]

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist like atropine (1 µM).[4]

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values (concentration of antagonist that inhibits 50% of specific radioligand binding) are determined from competition curves. Ki (inhibitory constant) values are then calculated using the Cheng-Prusoff equation.[4]

Isolated Bladder Strip Contractility Assay
  • Objective: To assess the functional antagonist activity of the test compound on bladder smooth muscle contraction.

  • Method: Organ bath technique.[5]

  • Tissue: Human or animal (e.g., guinea pig, porcine) detrusor muscle strips.[1][5][6]

  • Procedure:

    • Bladder tissue is dissected into strips and mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[6][7]

    • Tissues are equilibrated under a resting tension (e.g., 5 mN).[7]

    • A cumulative concentration-response curve to a contractile agonist (e.g., carbachol) is generated to establish a baseline response.

    • After a washout period, the tissue is incubated with the antagonist (e.g., Darifenacin) for a set duration (e.g., 60 minutes).[7]

    • The carbachol concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The contractile responses are measured as changes in isometric tension. The antagonist potency is often expressed as a pA2 value, calculated from the rightward shift of the agonist concentration-response curve.[5]

In Vivo Salivary Flow Measurement
  • Objective: To evaluate the effect of the test compound on salivary secretion in a live animal model.

  • Method: Measurement of pilocarpine- or nerve stimulation-induced salivation in anesthetized animals (e.g., rats, dogs).[3][8]

  • Procedure:

    • Animals are anesthetized.

    • The test compound (e.g., Darifenacin) or vehicle is administered (e.g., intravenously or orally).

    • Salivation is stimulated using a muscarinic agonist like pilocarpine or by electrical stimulation of a nerve supplying the salivary gland (e.g., trigeminal nerve).[3]

    • Saliva is collected over a specific period by placing pre-weighed cotton swabs in the animal's mouth or by cannulating the salivary duct.

    • The amount of saliva is determined by the change in weight of the cotton swabs.

  • Data Analysis: The inhibitory effect of the antagonist is quantified, and an ID50 value (the dose required to inhibit the salivary response by 50%) is calculated. This value is then compared to the ID50 for bladder effects to determine the uroselectivity index.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darifenacin Hydrobromide
Reactant of Route 2
Reactant of Route 2
Darifenacin Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.